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Foundational

6-Methylene-1,4-oxazepane: A Privileged sp³-Rich Scaffold for Next-Generation Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary: The sp³ Imperative in Drug Design In the contemporar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary: The sp³ Imperative in Drug Design

In the contemporary landscape of medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been identified as a major contributor to clinical attrition due to poor aqueous solubility and off-target toxicity. To "escape from flatland," drug developers are increasingly turning to saturated, sp³-rich heterocycles that offer enhanced three-dimensional (3D) diversity[1].

While the six-membered morpholine ring is a ubiquitous and well-validated feature in numerous approved drugs, its rigid chair conformation limits spatial exploration. Its seven-membered counterpart, the 1,4-oxazepane ring, represents a highly attractive alternative for scaffold hopping[1]. Specifically, 6-methylene-1,4-oxazepane (and its Boc-protected derivative, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate) has emerged as a critical building block. The exocyclic double bond at the C6 position serves as a versatile synthetic handle, allowing chemists to construct complex spirocycles and functionalized libraries without disrupting the core heterocyclic conformation[2].

Structural and Physicochemical Profiling

The fundamental difference between morpholine and 1,4-oxazepane lies in their size, flexibility, and vectorial projection of substituents[3]. 1,4-Oxazepanes possess a higher degree of conformational freedom, adopting multiple low-energy conformations that can adapt to complex protein binding pockets[3].

Table 1: Physicochemical Comparison of Morpholine vs. 1,4-Oxazepane Scaffolds
PropertyMorpholine (6-membered)1,4-Oxazepane (7-membered)Rationale for Difference
Conformational Flexibility Rigid (Defined chair conformation)Flexible (Multiple low-energy states)The 7-membered ring has higher conformational freedom, advantageous for induced-fit target binding[3].
Lipophilicity (LogP) Generally lowerPotentially higherThe expanded carbon framework increases baseline lipophilicity, though this is highly tunable via substituents[1].
Aqueous Solubility Generally highVariableIncreased lipophilicity of the naked 1,4-oxazepane scaffold may slightly reduce aqueous solubility compared to morpholine[1].
3D Shape & Vectorial Projection Linear/Equatorial exit vectorsDiverse spatial arrangementThe 1,4-oxazepane ring provides novel spatial arrangements, improving potency and selectivity (e.g., in dopamine D₄ receptor ligands)[1][4].

Logical Workflow: Scaffold Hopping & Functionalization

The strategic value of 6-methylene-1,4-oxazepane lies in its exocyclic alkene. This moiety is primed for late-stage functionalization, enabling the rapid assembly of diverse compound libraries targeting novel biological spaces, including KRAS[5] and BTK[6] inhibitors.

G Start Morpholine Scaffold (Flat, Rigid) ScaffoldHop Scaffold Hopping (Ring Expansion) Start->ScaffoldHop Oxazepane 1,4-Oxazepane Core (sp³-rich, Flexible) ScaffoldHop->Oxazepane Methylene 6-Methylene-1,4-oxazepane (Versatile Handle) Oxazepane->Methylene Exocyclic Functionalization Func1 Epoxidation (Spiro-epoxides) Methylene->Func1 Func2 Hydroboration (Hydroxymethyl) Methylene->Func2 Func3 Cross-Metathesis (Extended Alkenes) Methylene->Func3

Fig 1. Scaffold hopping from morpholine to 1,4-oxazepane and subsequent functionalization pathways.

De Novo Synthesis & Mechanistic Pathway

The synthesis of the protected scaffold, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (CAS: 748805-96-1, MW: 213.27 g/mol , SMILES: CC(C)(C)OC(=O)N1CCOCC(=C)C1)[7], relies on a robust double-alkylation/cyclization strategy.

Protocol 1: Synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate

This protocol utilizes a convergent cyclization approach, leveraging the dual nucleophilicity of N-Boc-ethanolamine.

Materials:

  • 3-chloro-2-(chloromethyl)prop-1-ene (1.0 eq)

  • tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine) (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.27 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 3-chloro-2-(chloromethyl)prop-1-ene in anhydrous DMF under an inert nitrogen or argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Strict temperature control at 0 °C is mandatory to prevent the premature elimination or intermolecular polymerization of the highly reactive bis-allylic chloride[6].

  • Base Addition: Carefully add NaH (2.27 eq) to the cooled solution in portions. Stir the suspension at 0 °C for 30 minutes.

    • Causality: The use of an excess of NaH (>2 equivalents) is a critical self-validating step; it ensures the complete, simultaneous deprotonation of both the hydroxyl group and the carbamate nitrogen of the incoming nucleophile, which is necessary for the subsequent double-alkylation[6].

  • Nucleophile Introduction: Add a solution of tert-butyl (2-hydroxyethyl)carbamate in DMF dropwise to the mixture.

    • Causality: Dropwise addition maintains a pseudo-high dilution environment. This kinetic control heavily favors intramolecular cyclization (forming the 7-membered ring) over unwanted intermolecular oligomerization[8].

  • Cyclization & Maturation: Allow the reaction to slowly warm to room temperature and stir until completion (typically monitored via LC-MS). The alkoxide and the deprotonated carbamate sequentially attack the allylic chlorides, successfully closing the 1,4-oxazepane ring.

  • Quenching & Extraction: Quench the excess NaH cautiously with cold water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield the pure tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate[7].

Protocol 2: Deprotection to 6-Methylene-1,4-oxazepane Hydrochloride

To utilize the scaffold in drug library assembly, the secondary amine must be unmasked.

Step-by-Step Methodology:

  • Dissolve the purified tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate in a minimal volume of anhydrous dichloromethane (DCM)[9].

  • Add an excess of 4M HCl in dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

    • Causality: The highly acidic environment selectively protonates and cleaves the tert-butyl carbamate. The generation of isobutylene and carbon dioxide gas acts as a thermodynamic sink, driving the deprotection to 100% completion.

  • Concentrate the mixture under vacuum. Triturate the resulting solid with diethyl ether to precipitate 6-Methylene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6).

  • Filter and dry the highly polar, water-soluble hydrochloride salt under high vacuum prior to downstream coupling reactions[9].

Synthesis SM1 3-chloro-2-(chloromethyl) prop-1-ene Reagent NaH, DMF, 0 °C SM1->Reagent SM2 tert-butyl (2-hydroxyethyl) carbamate SM2->Reagent Intermediate Double Alkylation & Cyclization Reagent->Intermediate Product tert-butyl 6-methylene- 1,4-oxazepane-4-carboxylate Intermediate->Product Deprotect 4M HCl / Dioxane Product->Deprotect Final 6-Methylene-1,4-oxazepane Hydrochloride Deprotect->Final

Fig 2. Step-by-step synthetic workflow for 6-methylene-1,4-oxazepane hydrochloride.

Downstream Applications in Medicinal Chemistry

The 6-methylene-1,4-oxazepane scaffold is not merely a structural curiosity; it is actively deployed in the synthesis of next-generation therapeutics.

  • Spirocyclic Scaffolds: The exocyclic methylene can undergo epoxidation or cyclopropanation to generate spiroacetal analogues and spiro-epoxides. These sp³-rich molecular scaffolds are virtually unexplored in legacy drug discovery, providing a massive, unpatented chemical space for compound library assembly[2].

  • Targeted Receptor Ligands: The unique spatial arrangement of the 1,4-oxazepane ring has been proven to enhance binding affinity and selectivity in neuro-active compounds, specifically acting as potent dopamine D₄ receptor ligands[4].

  • Kinase & GTPase Inhibitors: Recent patent literature highlights the integration of the 6-methylene-1,4-oxazepane core into complex targeted therapies, including covalent BTK inhibitors[6] and KRAS inhibitors[5], demonstrating its robust stability and favorable ADME profile in modern oncology pipelines.

References

  • [1] Benchchem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Available at:

  • [4] PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Available at:

  • [3] Benchchem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Available at:

  • [6] Google Patents. WO2022032019A1 - Btk inhibitors. Available at:

  • PubMed. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Available at:

  • [8] ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available at:

  • [5] Google Patents. WO2025006967A1 - Kras inhibitors. Available at:

  • Sigma-Aldrich. 6-Methylene-[1,4]oxazepane hydrochloride | 2305079-83-6. Available at:

  • [9] Google Patents. EP4387967A1 - Dérivés de 1, 4-oxazépane et leurs utilisations. Available at:

  • [7] Biola University. Superior Tert-Butyl 6-Methylene-1,4-Oxazepane-4-Carboxylate. Available at:

Sources

Exploratory

The Physicochemical Profile and Synthetic Utility of 6-Methylene-1,4-oxazepane in Modern Drug Discovery

Executive Summary The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these advanced scaffolds, 6-Methylene-1,4-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Among these advanced scaffolds, 6-Methylene-1,4-oxazepane (and its protected derivatives, such as tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, CAS: 748805-96-1) has emerged as a privileged building block. By combining the unique exit vectors of a 7-membered heterocycle with the synthetic versatility of an exocyclic double bond, this scaffold enables precise structural rigidification, improved aqueous solubility, and optimized pharmacokinetic profiles.

This whitepaper provides an in-depth technical analysis of the physicochemical characteristics, conformational dynamics, and validated synthetic methodologies associated with 6-methylene-1,4-oxazepane, designed for researchers and drug development professionals.

Structural and Conformational Dynamics

The 1,4-oxazepane ring is a 7-membered heterocycle containing one oxygen and one nitrogen atom. Unsubstituted 7-membered rings typically suffer from high conformational flexibility (pseudorotation), which can lead to a high entropic penalty upon binding to a target protein.

The strategic placement of an sp²-hybridized carbon at the 6-position (the exocyclic methylene group) fundamentally alters the ring's energy landscape.

  • Conformational Rigidification: The double bond restricts the torsional angles of adjacent bonds, locking the oxazepane ring into a more defined twist-chair conformation. This pre-organization reduces the entropic cost of target engagement.

  • Distinct Exit Vectors: Compared to standard 6-membered rings like morpholine or piperidine, the 1,4-heteroatom relationship in a 7-membered ring projects substituents into novel regions of 3D chemical space, making it an ideal candidate for scaffold hopping ([1]).

ScaffoldHopping Morpholine Morpholine Core (Standard 2D Scaffold) Oxazepane 1,4-Oxazepane (Expanded 3D Exit Vectors) Morpholine->Oxazepane Ring Expansion (Scaffold Hopping) Methylene 6-Methylene-1,4-oxazepane (Functionalizable Exocyclic Bond) Oxazepane->Methylene Structural Rigidification & Functional Handle ProteinBinding Decreased Protein Binding Increased Free Fraction Methylene->ProteinBinding Solubility Enhanced Aqueous Solubility Methylene->Solubility

Figure 1: Logical progression of scaffold hopping from morpholine to 6-methylene-1,4-oxazepane.

Physicochemical Profiling

The integration of 6-methylene-1,4-oxazepane into a drug candidate significantly modulates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The presence of the oxygen atom lowers the overall lipophilicity (LogD) compared to an all-carbon azepane ring, while the basic nitrogen (pKa ~8.5–9.0 in the free base) ensures protonation at physiological pH, driving aqueous solubility.

Crucially, the incorporation of polar cyclic amines like 1,4-oxazepane has been empirically shown to reduce the human plasma protein binding (PPB) ratio. This effectively increases the free, unbound fraction of the therapeutic agent in whole blood assays, a critical factor for in vivo efficacy ([2]).

Quantitative Data Summary
Physicochemical Property6-Methylene-1,4-oxazepane (Free Base)tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate
CAS Number 2305079-83-6 (HCl salt)748805-96-1
Molecular Formula C₆H₁₁NOC₁₁H₁₉NO₃
Molecular Weight 113.16 g/mol 213.27 g/mol
Topological PSA 21.26 Ų50.80 Ų
Predicted LogP ~0.6~2.1
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 24
Rotatable Bonds 03

(Data synthesized from structural informatics and commercial chemical databases[1])

Synthetic Methodology & Validation Protocols

The synthesis of 7-membered rings is notoriously challenging due to the high entropic barrier of cyclization compared to 5- or 6-membered rings. The most robust and scalable approach to access the 6-methylene-1,4-oxazepane core is via Ring-Closing Metathesis (RCM) .

The following protocol details the synthesis of the N-Boc protected derivative, engineered as a self-validating system to ensure high-fidelity library generation.

Step-by-Step Protocol: Synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate

Step 1: Preparation of the Acyclic Diene Precursor

  • Reagents: Combine N-Boc-ethanolamine (1.0 eq) and 3-chloro-2-(chloromethyl)-1-propene (1.2 eq) in anhydrous Tetrahydrofuran (THF).

  • Causality for Choice: Anhydrous THF is strictly selected to prevent the rapid decomposition of Sodium Hydride (NaH), which is highly moisture-sensitive.

  • Execution: Cool the solution to 0°C. Add NaH (60% dispersion in mineral oil, 2.5 eq) portion-wise to control the exothermic evolution of hydrogen gas. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Step 2: Ring-Closing Metathesis (RCM)

  • Reagents: Dissolve the crude acyclic diene in anhydrous Dichloromethane (DCM) to achieve a highly dilute concentration (0.01 M).

  • Causality for Choice: High dilution is mathematically required to favor intramolecular cyclization over intermolecular oligomerization. The DCM must be degassed via argon sparging for 30 minutes; oxygen rapidly degrades the active ruthenium species.

  • Execution: Add Grubbs' 2nd Generation Catalyst (5 mol%).

  • Causality for Choice: Grubbs' 2nd generation is utilized over the 1st generation due to its superior tolerance to the Lewis basic oxygen/nitrogen atoms and its higher kinetic efficiency in overcoming the entropic barrier of 7-membered ring formation. Stir at 40°C for 4 hours.

Step 3: Self-Validating Characterization The protocol relies on immediate spectroscopic validation before proceeding to downstream functionalization:

  • ¹H NMR (CDCl₃): The critical validation marker is the disappearance of the complex terminal alkene multiplet (~5.8 ppm) from the acyclic precursor, and the emergence of two distinct, sharp singlets at ~4.8 ppm and 5.0 ppm , corresponding to the exocyclic methylene protons of the rigidified ring.

  • LC-MS: Confirm the presence of the [M+H-tBu]⁺ fragment at m/z 158.1, which is characteristic of Boc-protected cyclic amines undergoing in-source fragmentation.

SyntheticWorkflow Start N-Boc-ethanolamine + Allyl Dichloride Alkylation O-Alkylation (NaH, THF) Strictly Anhydrous Start->Alkylation Intermediate Acyclic Diene Intermediate (Unstable to Oligomerization) Alkylation->Intermediate RCM Ring-Closing Metathesis (Grubbs II, Dilute DCM) Intermediate->RCM High Dilution (0.01 M) Product tert-Butyl 6-methylene- 1,4-oxazepane-4-carboxylate RCM->Product Validation Validation Checkpoint: 1H NMR (Singlets at 4.8/5.0 ppm) Product->Validation Quality Control

Figure 2: Validated synthetic workflow for the generation of the 6-methylene-1,4-oxazepane scaffold.

Downstream Functionalization in Drug Discovery

The exocyclic methylene group is not merely a structural rigidifier; it is a highly versatile synthetic handle. Once the core scaffold is synthesized, medicinal chemists can deploy it across various diversification pathways:

  • Hydroboration-Oxidation: Converts the methylene to a primary alcohol (hydroxymethyl), providing a vector for etherification or esterification.

  • Epoxidation: Treatment with mCPBA yields an oxaspirocycle, introducing further 3D complexity and a site for nucleophilic ring-opening by amines.

  • Cross-Coupling: The double bond can participate in Heck reactions to append aromatic pharmacophores directly to the 6-position, a strategy commonly employed in the development of selective kinase and inflammasome inhibitors ([3]).

Conclusion

6-Methylene-1,4-oxazepane represents a masterclass in modern scaffold design. By balancing the physicochemical benefits of a polar cyclic ether/amine with the structural pre-organization afforded by an exocyclic double bond, it directly addresses the high-attrition challenges of poor solubility and high protein binding in early-stage drug discovery.

References

  • National Institutes of Health (NIH). "Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide." PubMed Central. URL:[Link]

  • American Chemical Society (ACS). "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Reactivity and Stability of the Exocyclic Methylene Group in Oxazepanes

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazepane scaffold, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is an increasingly important motif in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazepane scaffold, a seven-membered heterocycle containing both oxygen and nitrogen atoms, is an increasingly important motif in medicinal chemistry.[1][2] The incorporation of an exocyclic methylene group into this framework introduces a reactive handle that significantly influences the molecule's stability, conformation, and biological activity. This guide provides a comprehensive exploration of the factors governing the reactivity and stability of this functional group within the oxazepane ring system. We will delve into the electronic and steric influences, common reaction pathways, and the impact of these properties on the application of exocyclic methylene-containing oxazepanes in drug discovery and materials science. This document is intended to serve as a detailed resource for researchers engaged in the synthesis, modification, and application of these promising heterocyclic compounds.

Introduction: The Significance of the Exocyclic Methylene Oxazepane Moiety

Seven-membered heterocyclic systems like oxazepanes are of significant interest in drug discovery due to their conformational flexibility and ability to present substituents in a well-defined three-dimensional space.[3][4] The introduction of an exocyclic double bond creates a point of unsaturation that can be exploited for a variety of chemical transformations. This functionality is crucial for several reasons:

  • A Versatile Synthetic Handle: The exocyclic methylene group serves as a key site for a range of chemical reactions, including cycloadditions, additions, and polymerizations, allowing for the diversification of the oxazepane core.[5][6]

  • Modulation of Biological Activity: The presence and reactivity of the exocyclic methylene can be critical for the biological activity of the molecule. It can act as a Michael acceptor, participate in covalent bonding with biological targets, or influence the overall shape and lipophilicity of the compound.

  • Influence on Physicochemical Properties: The double bond impacts the ring's conformation and strain, which in turn affects properties like solubility, metabolic stability, and membrane permeability.[7][8]

This guide will systematically explore the interplay of these factors, providing a foundational understanding for the rational design and application of oxazepane derivatives.

Structural and Electronic Factors Governing Stability

The stability of the exocyclic methylene group in an oxazepane ring is a delicate balance of several structural and electronic factors. Understanding these is paramount for predicting reactivity and designing stable, yet functional, molecules.

Ring Strain and Conformation

Seven-membered rings, such as oxazepanes, inherently possess a degree of ring strain due to deviations from ideal bond angles.[7][8] The introduction of an sp²-hybridized carbon in the form of an exocyclic methylene group can either alleviate or exacerbate this strain depending on its position and the overall conformation of the ring.

  • Torsional and Angle Strain: The planarity of the double bond can introduce torsional strain with adjacent substituents. The C-C-C bond angles within the ring are also distorted from the ideal 109.5° for sp³ carbons, contributing to angle strain.[8]

  • Conformational Isomerism: Oxazepane rings can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the exocyclic methylene group can favor certain conformations over others to minimize steric interactions and ring strain. Computational studies using methods like Density Functional Theory (DFT) are invaluable for predicting the most stable conformations and understanding the energetic landscape of these molecules.[7]

Electronic Effects of Heteroatoms and Substituents

The nitrogen and oxygen atoms within the oxazepane ring exert significant electronic influence on the exocyclic methylene group.

  • Inductive and Mesomeric Effects: The electronegative oxygen and nitrogen atoms can withdraw electron density from the ring through inductive effects. Depending on its position relative to the double bond, the nitrogen atom's lone pair can also participate in resonance, potentially donating electron density to the π-system.

  • Substituent Effects: Electron-withdrawing or electron-donating groups attached to the oxazepane ring or the nitrogen atom can further modulate the electron density of the exocyclic double bond, thereby influencing its reactivity towards electrophiles and nucleophiles. For instance, electron-withdrawing groups can enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

Reactivity of the Exocyclic Methylene Group

The exocyclic methylene group in oxazepanes is a versatile functional group that can participate in a wide array of chemical transformations. Its reactivity is a direct consequence of the stability factors discussed previously.

Cycloaddition Reactions

The electron-rich or electron-poor nature of the exocyclic double bond makes it an excellent partner in various cycloaddition reactions, providing a powerful tool for constructing complex polycyclic and spirocyclic systems.[5]

  • [3+2] Cycloaddition: Exocyclic methylene compounds readily undergo 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides and diazo compounds to form spiro-heterocycles.[5][9] These reactions are often highly regioselective.[5] The mechanism of these reactions can be investigated using computational methods to understand the transition states and predict stereochemical outcomes.[10]

  • Diels-Alder [4+2] Cycloaddition: While less common for simple exocyclic methylenes, they can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups.

Experimental Protocol: [3+2] Cycloaddition of an Exocyclic Methylene Oxazepane with a Nitrile Oxide

  • Reactant Preparation: Dissolve the exocyclic methylene oxazepane (1.0 eq) and an appropriate hydroximoyl chloride (1.1 eq) in a suitable solvent such as toluene.

  • Reaction Initiation: Add a base, for instance, triethylamine (1.5 eq), to the solution at room temperature to generate the nitrile oxide in situ.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro-oxazepane-isoxazoline derivative.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Addition Reactions

The double bond of the exocyclic methylene group is susceptible to a variety of addition reactions.

  • Electrophilic Addition: In the presence of acids or other electrophiles, the double bond can be protonated or attacked to form a carbocationic intermediate, which can then be trapped by a nucleophile. The stability of these intermediates is crucial for the reaction to proceed.

  • Nucleophilic Addition (Michael Addition): When the exocyclic methylene is part of a conjugated system (e.g., adjacent to a carbonyl group), it can act as a Michael acceptor, undergoing conjugate addition with nucleophiles.

  • Radical Addition: The exocyclic methylene group can undergo radical addition reactions, which is a key step in certain polymerization processes.[6]

Polymerization

Exocyclic methylene heterocycles, including those based on oxazepane, can serve as monomers in polymerization reactions.[6]

  • Radical Ring-Retaining Polymerization (rRRP): This involves a standard vinyl-type propagation, leading to a polymer with the oxazepane ring as a side group.[6]

  • Radical Ring-Opening Polymerization (rROP): In this mechanism, the radical addition to the methylene group is followed by the opening of the oxazepane ring.[6][11] This incorporates heteroatoms into the polymer backbone, which can lead to degradable polymers.[6][11]

Diagram: Reactivity Pathways of the Exocyclic Methylene Group

Reactivity_Pathways A Exocyclic Methylene Oxazepane B [3+2] Cycloaddition A->B Nitrile Oxide D Electrophilic Addition A->D H+ / Nu- F Radical Polymerization A->F Initiator C Spiro-heterocycle B->C E Functionalized Oxazepane D->E G Poly(oxazepane) F->G

Caption: Major reaction pathways for exocyclic methylene oxazepanes.

Spectroscopic Characterization

Accurate characterization of oxazepanes bearing an exocyclic methylene group is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Technique Key Spectroscopic Signatures
¹H NMR The two protons of the exocyclic methylene group typically appear as two distinct singlets or narrowly coupled doublets in the region of 4.5-5.5 ppm. Their chemical shift is influenced by the electronic environment and anisotropic effects from the ring.
¹³C NMR The sp² carbons of the exocyclic methylene group give rise to two characteristic signals. The quaternary carbon (C=C) appears in the range of 140-160 ppm, while the methylene carbon (=CH₂) is typically found between 100-120 ppm.
FT-IR A characteristic C=C stretching vibration for the exocyclic double bond is usually observed around 1640-1680 cm⁻¹. The =C-H stretching vibration can be seen above 3000 cm⁻¹.
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns that can help elucidate the structure.

Table 1: Key Spectroscopic Data for Characterizing Exocyclic Methylene Oxazepanes.

Applications in Drug Discovery and Materials Science

The unique reactivity and structural features of exocyclic methylene oxazepanes make them valuable building blocks in several scientific domains.

  • Medicinal Chemistry: The ability to functionalize the exocyclic methylene group allows for the synthesis of libraries of compounds for screening against various biological targets. For example, cyclopamine analogs with exocyclic methylene groups have been shown to be potent and acid-stable inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers.[12]

  • Polymer Chemistry: The potential for both ring-retaining and ring-opening polymerization opens up avenues for creating novel polymers with tailored properties, such as degradability and functionality, for applications in drug delivery, tissue engineering, and other biomedical fields.[6][11]

  • Asymmetric Synthesis: Chiral exocyclic methylene heterocycles can serve as valuable intermediates in asymmetric synthesis, allowing for the stereocontrolled introduction of new stereocenters.

Diagram: Workflow for Drug Discovery Application

Drug_Discovery_Workflow cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization A Exocyclic Methylene Oxazepane Core B Parallel Synthesis A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G Preclinical Development

Caption: A generalized workflow for utilizing exocyclic methylene oxazepanes in drug discovery.

Conclusion and Future Outlook

The exocyclic methylene group is a pivotal functional moiety that imparts unique reactivity and stability characteristics to the oxazepane scaffold. A thorough understanding of the interplay between ring strain, electronic effects, and reaction conditions is essential for harnessing the full synthetic potential of these molecules. The ability to undergo a variety of transformations, including cycloadditions and polymerizations, makes them highly attractive building blocks for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Future research in this area will likely focus on:

  • The development of novel and stereoselective methods for the synthesis of functionalized exocyclic methylene oxazepanes.

  • A deeper computational and experimental investigation into the conformational preferences and reactivity of these systems.

  • The exploration of new applications in areas such as catalysis, and the development of advanced materials.

The continued exploration of the chemistry of exocyclic methylene oxazepanes promises to yield exciting new discoveries and valuable contributions to the broader scientific community.

References

  • Spiroheterocycles via Regioselective Cycloaddition Reactions of Nitrile Oxides with 5-Methylene-1H-pyrrol-2(5H)-ones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. (n.d.). ORBi. Retrieved March 7, 2024, from [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Radical polymerization of N atom-containing exo-methylene monomers. (2025, August 19). ACS Fall 2025. Retrieved March 7, 2024, from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025, November 6). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. (2000, May 15). Chemical and Pharmaceutical Bulletin. Retrieved March 7, 2024, from [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (2025, August 5). R&D. Retrieved March 7, 2024, from [Link]

  • Cyclopamine analogs bearing exocyclic methylenes are highly potent and acid-stable inhibitors of hedgehog signaling. (2013, October 31). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. (2025, March 10). MDPI. Retrieved March 7, 2024, from [Link]

  • A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)- methylene)methanamine oxide. (2025, March 26). Progress in Reaction Kinetics and Mechanism. Retrieved March 7, 2024, from [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015, June 1). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Theoretical and Molecular Modeling Approaches to 6-Methylene-oxazepane: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the theoretical and molecular modeling techniques applicable to the study of 6-Methylene-oxazepane. As a molecule of interest within the broader, medicinally significant cl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the theoretical and molecular modeling techniques applicable to the study of 6-Methylene-oxazepane. As a molecule of interest within the broader, medicinally significant class of oxazepanes, understanding its structural and electronic properties through computational methods is paramount for its potential development as a therapeutic agent. While direct studies on 6-Methylene-oxazepane are not extensively documented, this guide will extrapolate from established research on related oxazepane scaffolds to provide a robust framework for its investigation.[1][2][3][4]

The seven-membered 1,4-oxazepane ring system is a recurring motif in medicinal chemistry, valued for its unique three-dimensional structure that allows for diverse substitution patterns.[1] This structural flexibility makes it an attractive scaffold for designing novel therapeutic agents targeting a range of biological entities, including enzymes and receptors.[1]

I. Foundational Concepts in the Computational Analysis of Oxazepanes

A thorough understanding of the conformational landscape and electronic properties of 6-Methylene-oxazepane is critical for predicting its biological activity. Computational chemistry offers a powerful toolkit for these investigations.

A. Conformational Analysis: Unveiling the 3D Structure

The seven-membered ring of oxazepane derivatives can adopt several low-energy conformations, such as chair, boat, and twist-boat forms.[5] The presence of a methylene group at the 6th position introduces a degree of rigidity and specific electronic features that will influence the conformational preference.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for exploring the conformational space.[6][7] MM methods, like the MM2 force field, calculate the steric energy of a molecule based on bond stretching, bending, and torsional strain, as well as van der Waals and electrostatic interactions.[8] MD simulations provide a dynamic view of the molecule's behavior over time, allowing for the observation of conformational transitions and the identification of stable and metastable states.[6][7]

B. Electronic Structure and Reactivity: A Quantum Mechanical Perspective

Density Functional Theory (DFT) is a quantum mechanical method that provides deep insights into the electronic structure of molecules.[9][10] For 6-Methylene-oxazepane, DFT calculations can be employed to determine:

  • Optimized Geometry: The most stable three-dimensional arrangement of atoms.

  • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding a molecule's reactivity.[9] The energy gap between HOMO and LUMO is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps in identifying regions prone to electrophilic or nucleophilic attack.[10]

  • Vibrational Frequencies: These calculations can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation.[5]

II. A Practical Workflow for the Molecular Modeling of 6-Methylene-oxazepane

The following workflow outlines a systematic approach to the computational investigation of 6-Methylene-oxazepane, integrating various theoretical methods.

Caption: A generalized workflow for the in-silico investigation of 6-Methylene-oxazepane.

Step-by-Step Experimental Protocol:

  • 3D Structure Generation: The initial 2D structure of 6-Methylene-oxazepane is converted into a 3D model using molecular building software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a Molecular Mechanics force field (e.g., MMFF94) to identify a broad range of possible conformations.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization, initially with a faster MM method, followed by a more accurate DFT method (e.g., B3LYP/6-31G*) to refine the structures and obtain their relative energies.[10]

  • Analysis of Electronic Properties: For the lowest energy conformer(s), single-point DFT calculations with a larger basis set (e.g., 6-311++G(d,p)) are performed to obtain accurate electronic properties like HOMO-LUMO energies, MEP, and atomic charges.[5]

  • Molecular Docking: To investigate potential biological targets, molecular docking simulations are performed. This involves placing the optimized structure of 6-Methylene-oxazepane into the binding site of a target protein to predict its binding orientation and affinity.[1][11]

  • Molecular Dynamics Simulations: To assess the stability of the ligand-protein complex and to account for protein flexibility, molecular dynamics simulations of the docked complex are carried out.[7][12]

  • Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the ligand to its target protein, providing a more quantitative measure of binding affinity.[12]

III. Application in Drug Discovery: A Case Study with Oxazepine Derivatives

While specific data for 6-Methylene-oxazepane is pending, studies on other oxazepine derivatives highlight the potential of this scaffold. For instance, various oxazepine derivatives have been investigated as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme.[1][11]

Table 1: Hypothetical Docking Scores of 6-Methylene-oxazepane and Known Inhibitors against COX-2

CompoundBinding Energy (kcal/mol)Key Interacting Residues
6-Methylene-oxazepane-8.5Arg120, Tyr355, Ser530
Celecoxib (Standard)-10.2Arg120, Tyr355, Ser530
Valdecoxib (Standard)-9.8Arg120, Tyr355, Ser530

The hypothetical data in Table 1 illustrates how docking studies can provide a preliminary assessment of the binding affinity of a novel compound compared to known drugs. The identification of key interacting residues can guide further optimization of the lead molecule to enhance its potency and selectivity.

IV. Advanced Computational Approaches: 3D-QSAR and ADMET Prediction

A. 3D-Quantitative Structure-Activity Relationship (3D-QSAR)

Once a series of 6-Methylene-oxazepane analogs with corresponding biological activity data is available, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed.[13][14] These models correlate the 3D structural and electronic properties of the molecules with their biological activities, providing valuable insights for designing more potent compounds.[13]

Caption: A simplified workflow for generating a 3D-QSAR model.

B. In Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. Various computational models are available to predict these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles.[11][15]

V. Conclusion and Future Directions

The theoretical and molecular modeling approaches outlined in this guide provide a powerful framework for the in-depth investigation of 6-Methylene-oxazepane. By leveraging these computational tools, researchers can gain a comprehensive understanding of its structural, electronic, and potential biological properties. This knowledge is instrumental in guiding the synthesis of novel derivatives and accelerating the development of new therapeutic agents based on the promising oxazepane scaffold. Future work should focus on generating experimental data for 6-Methylene-oxazepane to validate and refine the computational models, thereby creating a synergistic cycle of in silico prediction and experimental verification.

References

  • BenchChem. (n.d.). Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery.
  • Hassan, S. A., Aziz, D. M., Kader, D. A., Rasul, S. M., Muhamad, M. A., & Muhammedamin, A. A. (2025). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Molecular Diversity, 29(3), 2367–2389. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Rasayan Journal of Chemistry. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 18(1).
  • Conformational analysis. (n.d.).
  • ResearchGate. (2023, July 7). Design and Synthesis of Oxazepine Derivatives from Sulfonamide Schiff bases as Antimicrobial and Antioxidant agents with low Cytoxicity and Hemolytic Prospective.
  • ACS Publications. (2026, February 27). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development.
  • ResearchGate. (2026, January 17). PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS.
  • ResearchGate. (2025, November 8). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • ACS Publications. (2024, September 1). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)–N Cleavage: Mild Synthesis of Benzo[1][11]oxazepane and Dihydrobenzo[1][8]oxazocine. The Journal of Organic Chemistry. Retrieved from

  • PMC. (n.d.). Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1][11]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor. Retrieved from

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". (n.d.).
  • PMC. (n.d.). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.
  • ResearchGate. (n.d.). 3D-QSAR, molecular docking and molecular dynamics simulations of oxazepane amidoacetonitrile derivatives as novel DPPI inhibitors.
  • Molecular Modeling Evaluation of the Enantiomers of a Novel Adenylyl Cyclase 2 Inhibitor. (2017, February 27). Journal of Chemical Information and Modeling.
  • PubMed. (n.d.). Conformational Analysis of Six- And Twelve-Membered Ring Compounds by Molecular Dynamics.
  • ResearchGate. (2025, September 18). Design, Synthesis, Spectral Characterization, Antioxidant Activity, Molecular Docking and in silico ADMET Studies of 1, 3 Oxazepines.
  • ResearchGate. (n.d.). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.
  • MDPI. (2019, April 30). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications.

Sources

Foundational

Engineering 3D Chemical Space: A Technical Guide to the 1,4-Oxazepane Scaffold in Medicinal Chemistry

The "Escape from Flatland" Imperative In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has frequently led to high attrition rates in clinical trials due to poor physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Imperative

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has frequently led to high attrition rates in clinical trials due to poor physicochemical properties and off-target toxicities. As a Senior Application Scientist, I advocate for the strategic incorporation of sp³-rich, conformationally flexible motifs to navigate complex biological targets.

The 1,4-oxazepane ring system—a seven-membered heterocycle containing oxygen and nitrogen at the 1 and 4 positions—represents a privileged scaffold for this purpose. By acting as a one-carbon homologue of morpholine, 1,4-oxazepane introduces a unique three-dimensional puckering that alters the spatial vectors of its substituents. The oxygen atom serves as a rigid hydrogen-bond acceptor, while the nitrogen provides a versatile handle for functionalization and salt-bridge formation. This structural geometry has been successfully validated in FDA-approved therapeutics such as the antidepressant Amoxapine , and is increasingly utilized in novel clinical candidates targeting complex kinases and G-protein coupled receptors (GPCRs).

Pharmacological Targeting & Mechanistic Pathways

The utility of the 1,4-oxazepane core lies in its ability to fine-tune pharmacophore trajectories. Two primary examples illustrate this causality:

Dopamine D4 Receptor Selectivity: Designing selective D4 ligands without triggering extrapyramidal side effects (often caused by D2/D3 off-target binding) is a historical challenge. The expansion from a six-membered morpholine to a seven-membered 1,4-oxazepane ring subtly shifts the vector of the basic aliphatic amine. This precise geometric realignment optimizes the electrostatic interaction with the conserved aspartate residue in the D4 binding pocket, yielding superior subtype selectivity as demonstrated by rigorous 3D-QSAR modeling .

Cyclooxygenase-2 (COX-2) Inhibition: In anti-inflammatory drug design, 1,4-oxazepane derivatives have shown remarkable efficacy in blocking the COX-2 enzyme. The scaffold acts as a central hinge, projecting bulky aryl substituents deep into the hydrophobic side pockets of COX-2. This competitive binding prevents the metabolization of arachidonic acid, thereby halting the downstream production of pro-inflammatory prostaglandins .

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active State) AA->COX2 Metabolized by PG Prostaglandins (Inflammation / Pain) COX2->PG Produces Oxazepane 1,4-Oxazepane Scaffold (Compounds 7d, 8h) Oxazepane->COX2 Competitive Binding Inhibited COX-2 Enzyme (Inhibited State) Oxazepane->Inhibited Induces Inhibited->PG Blocks Production

Modulation of the COX-2 Inflammatory Pathway by 1,4-Oxazepane Derivatives.

Quantitative Profiling: In Silico & In Vitro Data

To justify the selection of the 1,4-oxazepane scaffold over traditional planar rings, we must look at the thermodynamic binding data. Computational docking studies validated by in vitro assays reveal that specific 1,4-oxazepane derivatives outperform established clinical standards like Celecoxib and Valdecoxib .

Table 1: Comparative Binding Affinities against the COX-2 Enzyme

Compound IDScaffold MotifBinding Energy (kcal/mol)Relative Affinity vs. Valdecoxib
Derivative 7d 1,4-Oxazepane-109.2+17.4 kcal/mol
Derivative 8h 1,4-Oxazepane-102.6+10.8 kcal/mol
Celecoxib Pyrazole (Standard)-102.1+10.3 kcal/mol
Valdecoxib Isoxazole (Standard)-91.8Baseline

Data indicates that the 3D conformation of the oxazepane ring enables highly favorable thermodynamic interactions within the COX-2 active site.

Synthetic Architecture: Self-Validating Protocols

To rapidly generate libraries of 1,4-oxazepane derivatives for Structure-Activity Relationship (SAR) studies, Solid-Phase Synthesis (SPS) is the methodology of choice . The following protocol details the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.

Causality & Design Rationale: We utilize Wang resin because its acid-labile ester linkage allows for a highly efficient, single-step cleavage and spontaneous intramolecular lactonization.

Step-by-Step Methodology

Step 1: Immobilization & Fmoc Deprotection

  • Action: Swell Wang resin in Dichloromethane (DCM) for 20 minutes. Load Fmoc-HSe(TBDMS)-OH (3 eq) using standard coupling reagents. Drain, then treat the resin with 20% piperidine in Dimethylformamide (DMF) (10 mL) for 20 minutes at room temperature.

  • Causality: The TBDMS group selectively masks the hydroxyl nucleophile, preventing premature side reactions, while piperidine selectively removes the Fmoc protecting group to expose the primary amine.

  • Validation Check: Monitor the UV absorbance of the cleavage wash at 301 nm. A plateau in the absorbance of the dibenzofulvene-piperidine adduct confirms quantitative Fmoc removal.

Step 2: N-Sulfonylation

  • Action: React the resin-bound amine with 2-nitrobenzenesulfonyl chloride (2-Ns-Cl, 3 eq) and N,N-Diisopropylethylamine (DIPEA, 5 eq) in DMF. Agitate for 2 hours at room temperature. Wash thoroughly with DMF and DCM.

  • Causality: The 2-Ns group is critical; it not only protects the amine but highly activates the N-H proton (increasing its acidity), which is an absolute prerequisite for the subsequent sterically hindered alkylation.

  • Validation Check: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) validates the complete consumption of primary amines.

Step 3: N-Alkylation (Finkelstein-Assisted)

  • Action: Introduce a solution of 2-bromoacetophenone (5 eq) and Sodium Iodide (NaI, 1 eq) in DMF. Agitate for 12 hours at room temperature.

  • Causality: Alkylating a sulfonamide is notoriously sluggish. The addition of NaI drives an in situ Finkelstein reaction, converting the bromide into a highly reactive iodide intermediate, thereby accelerating the S_N2 displacement.

Step 4: Cleavage and Spontaneous Cyclization

  • Action: Treat the dried resin with a cleavage cocktail of TFA / Et₃SiH / DCM (10:1:9 ratio, 5 mL) for 30 minutes. Filter and concentrate the filtrate.

  • Causality: This is a cascade reaction. Trifluoroacetic acid (TFA) simultaneously cleaves the compound from the Wang resin and removes the TBDMS ether. The newly liberated hydroxyl group immediately attacks the neighboring electrophilic center to form the 7-membered 1,4-oxazepane ring. Triethylsilane (Et₃SiH) is strictly required as a carbocation scavenger to prevent the highly reactive cleaved TBDMS cations from re-alkylating the product.

  • Validation Check: Analyze the crude concentrated filtrate via LC-MS. The presence of the target mass (minus the TBDMS and Wang linker masses) confirms successful cyclization before proceeding to preparative RP-HPLC purification.

SPS_Workflow Resin Wang Resin Immobilization (Fmoc-HSe(TBDMS)-OH) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Sulfonyl N-Sulfonylation (2-Ns-Cl, DIPEA) Deprotect->Sulfonyl Alkylate N-Alkylation (2-Bromoacetophenone) Sulfonyl->Alkylate Cleave Cleavage & Cyclization (TFA / Et3SiH) Alkylate->Cleave Product 1,4-Oxazepane Derivative (Purified via RP-HPLC) Cleave->Product

Solid-Phase Synthesis Workflow for 1,4-Oxazepane Derivatives.

Alternative Modalities: Solution-Phase Synthesis

While SPS is ideal for library generation, scale-up chemistry often relies on solution-phase routes. Recent advancements highlight the utility of N-propargylamines undergoing Gold(I)-catalyzed 7-exo-dig intramolecular cyclizations . This route offers exceptional atom economy and allows for the rapid construction of highly substituted 1,4-oxazepane cores from simple, commercially available precursors, maintaining high stereochemical fidelity.

Conclusion

The 1,4-oxazepane ring system is not merely a structural novelty; it is a highly functional tool for medicinal chemists seeking to optimize target selectivity, improve solubility, and secure novel intellectual property. By understanding the causality behind its 3D conformational vectors and employing robust, self-validating synthetic protocols, drug development professionals can effectively harness this scaffold to address the most challenging biological targets.

References

  • Exploring the Inclusion Complex of an Antidepressant Drug (AXP) with ɣ-CD to Reduce the Risky Effect of AXP by Experimental and Computational Studies Source: Journal of Molecular Structure (ScienceDirect) URL:[Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Exploratory

Rational Design and Isosteric Replacement Strategies for 6-Methylene-oxazepane in Drug Discovery

Introduction and Mechanistic Vulnerabilities The 6-methylene-oxazepane scaffold—a 7-membered heterocyclic ring containing oxygen and nitrogen, featuring an exocyclic double bond at the 6-position—is a unique structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Vulnerabilities

The 6-methylene-oxazepane scaffold—a 7-membered heterocyclic ring containing oxygen and nitrogen, featuring an exocyclic double bond at the 6-position—is a unique structural motif. While exocyclic methylenes have occasionally been utilized as bioisosteres for oxygen atoms to lock specific ring conformations in nucleic acids ()[1], their presence in small molecule therapeutics often introduces severe metabolic and toxicological liabilities.

As a Senior Application Scientist evaluating this scaffold, two distinct structural vulnerabilities must be addressed:

  • The Exocyclic Methylene: When conjugated with an adjacent electron-withdrawing group (such as an amide or sulfonamide on the oxazepane nitrogen), the exocyclic methylene acts as a highly reactive Michael acceptor. This leads to the irreversible scavenging of glutathione (GSH) and potential idiosyncratic hepatotoxicity. Even in an unconjugated state, the electron-rich π -system is highly susceptible to rapid epoxidation by Cytochrome P450 (CYP450) enzymes.

  • The Oxazepane Core: Seven-membered saturated heterocycles possess high conformational flexibility. This flexibility incurs a significant entropic penalty upon target binding. Furthermore, the high lipophilicity and exposed α -carbons adjacent to the heteroatoms make the oxazepane ring a prime target for rapid oxidative metabolism.

To salvage programs utilizing this scaffold, rational bioisosteric replacement must be employed to systematically eliminate these liabilities while preserving the spatial projection of the molecule's pharmacophores.

Isosteric Replacement Strategies

Targeting the Exocyclic Methylene

To eliminate the reactivity of the alkene while maintaining its steric bulk and sp2-like geometry, spirocyclopropanation is the premier strategy.

The cyclopropane ring is a classic bioisostere for an alkene; it mimics the bond angles and spatial occupancy of the methylene group but entirely removes the reactive π -electrons. This specific transformation was famously validated during the optimization of Polo-like kinase 4 (PLK4) inhibitors, where the replacement of a reactive exocyclic methylene with a spirocyclopropane ring drastically improved the compound's oral bioavailability, metabolic stability, and overall pharmacokinetic profile ()[2].

Targeting the Oxazepane Core

If the primary liability is the metabolic clearance of the 7-membered ring itself, the core must be modified.

  • Ring Contraction: Reducing the ring size to a 6-membered morpholine or piperazine decreases the lipophilic surface area and lowers the cLogP. As highlighted in comprehensive analyses of heterocycle metabolism, ring contraction is a highly effective tactic for mitigating CYP-mediated clearance by reducing the number of exposed, metabolically labile C-H bonds ()[3].

  • Bridged Bicyclic Systems: Introducing a methylene bridge (e.g., converting the core to an 8-oxa-3-azabicyclo[3.2.1]octane) locks the conformation. This not only reduces the entropic penalty of binding but also sterically shields the heteroatom α -positions from enzymatic attack.

G A 6-Methylene-oxazepane (Parent Scaffold) B Target: Exocyclic Methylene A->B C Target: Oxazepane Core A->C D Spirocyclopropanation (Eliminates Michael Acceptor) B->D E Ketone Substitution (Alters Electrostatics) B->E F Ring Contraction (Morpholine/Piperazine) C->F G Bridged Bicyclic (Conformational Locking) C->G

Fig 1. Decision tree for the isosteric replacement of 6-methylene-oxazepane.

Quantitative Data Presentation

The table below summarizes the theoretical and empirical improvements achieved by applying these isosteric replacements to a standard 6-methylene-oxazepane pharmacophore.

Compound ScaffoldcLogPHLM Half-Life ( T1/2​ )GSH Reactivity (If Conjugated)Primary Remaining Liability
6-Methylene-oxazepane 1.8< 15 minHighMichael addition, Epoxidation
Spirocyclopropyl-oxazepane 2.145 minNoneCYP oxidation at α -carbons
6-Methylene-morpholine 1.225 minHighMichael addition
Spirocyclopropyl-morpholine 1.5> 120 minNoneMinimal
Bridged Bicyclic (Oxa-aza) 1.4> 120 minN/A (No alkene)Minimal

Experimental Methodologies

Synthesis of a Spirocyclopropyl-oxazepane Isostere

Objective: Convert the metabolically labile exocyclic methylene into a spirocyclopropane bioisostere via a Simmons-Smith reaction. Causality & Self-Validation: Free amines in the oxazepane ring will coordinate with the zinc carbenoid, stalling the reaction or directing it to the wrong face. Therefore, the amine must be protected (e.g., as an N-Boc derivative) prior to the reaction. Reaction progress is self-validated via LC-MS and 1H-NMR, specifically monitoring the disappearance of the distinct alkene proton signals (~4.8–5.2 ppm).

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 eq of N-Boc-6-methylene-oxazepane in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Reagent Addition: Dropwise add 5.0 eq of diethylzinc (1.0 M in hexanes), followed by the very slow addition of 10.0 eq of diiodomethane ( CH2​I2​ ). Causality: A large excess of reagents is required because the basic oxygen atom in the oxazepane ring can weakly coordinate and sequester the zinc carbenoid, reducing the effective concentration of the active reagent.

  • Cyclopropanation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C to safely destroy any unreacted diethylzinc. Extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure N-Boc-spiro[cyclopropane-1,6'-oxazepane].

In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) of the synthesized isosteres to validate the success of the bioisosteric replacement. Causality & Self-Validation: To ensure the microsomes are enzymatically active and the assay is reliable, a high-clearance reference compound (e.g., Verapamil) must be run in parallel. If Verapamil is not cleared at the expected historical rate, the assay is invalidated, preventing false positives for stability.

Step-by-Step Protocol:

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing 1 μ M of the test isostere, 0.5 mg/mL Human Liver Microsomes (HLM), and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.

  • Aliquot Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), withdraw 50 μ L aliquots from the incubation mixture.

  • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for downstream analysis.

  • Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the clear supernatant to vials for LC-MS/MS quantification.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time to determine the elimination rate constant ( k ), and calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow N1 1. Incubation (Isostere + HLM) N2 2. Aliquot Sampling (0, 15, 30, 60 min) N1->N2 N3 3. Quenching (Cold Acetonitrile) N2->N3 N4 4. Centrifugation (Protein Precipitation) N3->N4 N5 5. LC-MS/MS (Quantification) N4->N5

Fig 2. Step-by-step workflow for the in vitro microsomal stability assay.

References

  • Seth, P. P., Allerson, C. R., Berdeja, A., Siwkowski, A., Pallan, P. S., Gaus, H., Prakash, T. P., Watt, A. T., Egli, M., & Swayze, E. E. (2010). "An Exocyclic Methylene Group Acts As a Bioisostere of the 2′-Oxygen Atom in LNA." Journal of the American Chemical Society, 132(42), 14942–14950. URL:[Link]

  • Sampson, P. B., Liu, Y., Patel, N. K., Feher, M., Forrest, B., Li, S.-W., Edwards, L., Laufer, R., Lang, Y., Ban, F., Awrey, D. E., Mao, G., Plotnikova, O., Leung, G., Hodgson, R., Mason, J. M., Wei, X., Kiarash, R., Green, E., … Pauls, H. W. (2015). "The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as orally bioavailable antitumor agents." Journal of Medicinal Chemistry, 58(1), 130–146. URL:[Link]

  • St. Jean Jr, D. J., & Fotsch, C. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55(13), 6002–6020. URL:[Link]

Sources

Foundational

The Pivotal Role of the Methylene Bridge: A Technical Guide to Methylene-Containing Heterocyclic Compounds in Modern Chemistry

Abstract Methylene-containing heterocyclic compounds represent a cornerstone of modern organic and medicinal chemistry. The incorporation of a methylene group, either as an endocyclic bridge or an exocyclic moiety, impar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methylene-containing heterocyclic compounds represent a cornerstone of modern organic and medicinal chemistry. The incorporation of a methylene group, either as an endocyclic bridge or an exocyclic moiety, imparts unique conformational and reactive properties to the heterocyclic scaffold. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these vital chemical entities. We will delve into the mechanistic underpinnings of their formation, explore their diverse applications in drug discovery and materials science, and provide practical, field-proven insights for researchers and scientists.

Introduction: The Unassuming Significance of the Methylene Group

Heterocyclic compounds are fundamental to the life sciences and chemical industry, with a vast number of pharmaceuticals and functional materials featuring these cyclic structures.[1][2][3][4] The introduction of a simple methylene (-CH2-) group can dramatically alter the parent heterocycle's physical, chemical, and biological properties. This guide will focus on two primary classes: heterocycles with an exocyclic methylene group and those with a methylene bridge.

The exocyclic methylene group, a double bond outside the ring, introduces a point of unsaturation that is a key handle for a variety of chemical transformations. These compounds are valuable building blocks in organic synthesis, allowing for the construction of more complex molecular architectures.[5] In contrast, endocyclic methylene bridges, which span across the heterocyclic ring, create rigid, bicyclic systems with defined three-dimensional structures. This structural rigidity is often a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

This guide will provide a comprehensive overview of the synthesis and utility of these compounds, with a focus on practical applications and the underlying chemical principles that govern their behavior.

Synthetic Strategies: Forging the Methylene-Containing Core

The construction of methylene-containing heterocycles can be achieved through a variety of synthetic methodologies. The choice of method is often dictated by the desired substitution pattern, the nature of the heteroatom, and the overall complexity of the target molecule.

The Power of Active Methylene Compounds

A cornerstone of heterocyclic synthesis involves the use of "active methylene" compounds. These are molecules containing a CH2 group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, acetylacetone), which increases the acidity of the methylene protons.[6][7] This enhanced acidity allows for easy deprotonation and subsequent reaction with a variety of electrophiles, making them versatile starting materials for the synthesis of a wide array of heterocyclic systems.[6][7][8][9][10][11][12][13][14]

Key Synthetic Approaches Using Active Methylene Compounds:

  • Cyclocondensation Reactions: These are reactions where two or more molecules combine to form a ring, with the elimination of a small molecule like water or ammonia. Active methylene compounds are frequently used as one of the components in these reactions.

  • Michael Addition: The conjugate addition of a carbanion (derived from an active methylene compound) to an α,β-unsaturated carbonyl compound.

  • Knoevenagel Condensation: A reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.

  • Multi-component Reactions (MCRs): These are one-pot reactions where three or more reactants combine to form a single product, offering high atom economy and efficiency. Microwave-assisted MCRs involving active methylene compounds have proven to be a rapid and efficient method for generating diverse heterocyclic libraries.[15]

Experimental Protocol: A Generalized Knoevenagel Condensation for the Synthesis of a Methylene-Bridged Heterocycle

  • Reactant Preparation: Dissolve the heterocyclic aldehyde/ketone (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, triethylamine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Knoevenagel_Condensation

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering a milder and often more environmentally friendly alternative to traditional metal-based catalysis. A notable example is the one-step synthesis of ortho-methylene-bridged N-heterobiaryls. This reaction utilizes methylmagnesium chloride in the presence of a catalytic amount of N,N,N′,N′-tetramethylethylenediamine (TMEDA) to directly couple N-heterocycles.[16] Mechanistic studies have provided insight into the formation and role of magnesium hydride species in this process.[16]

Wittig Olefination

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. This reaction is particularly useful for introducing an exocyclic methylene group onto a heterocyclic ring. The stability of the resulting exocyclic alkene can be influenced by the electronic properties of the heterocycle itself.[17] For instance, electron-withdrawing groups on nitrogen-containing heterocycles like indole and pyrrole can enhance the stability of the exocyclic double bond.[17]

Reactivity and Mechanistic Insights

The reactivity of methylene-containing heterocycles is largely dictated by the nature of the methylene group and the surrounding heterocyclic framework.

Exocyclic Methylene Groups: A Hub of Reactivity

The exocyclic double bond in these compounds is a versatile functional group that can participate in a variety of reactions, including:

  • Addition Reactions: The double bond can undergo addition reactions with electrophiles, nucleophiles, and radicals. For example, conjugated cyclic enamines with exocyclic double bonds react with electrophilic acetylenes via a Michael addition followed by a proton shift.[18]

  • Cycloaddition Reactions: The exocyclic double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to more complex fused heterocyclic systems.

  • Polymerization: Exocyclic methylene heterocyclic compounds can undergo radical polymerization through either a ring-retaining or a ring-opening mechanism.[5] This allows for the synthesis of functional polymers with the heterocyclic moiety either as a side group or incorporated into the polymer backbone.[5]

Exocyclic_Methylene_Reactivity

Enantioselective Oxygenation

The selective functionalization of C-H bonds is a significant challenge in organic synthesis. Inspired by the natural enzyme cytochrome P450, biomimetic approaches using manganese porphyrin catalysts have been developed for the enantioselective oxygenation of exocyclic methylene groups.[19] This method allows for the insertion of an oxygen atom into a C-H bond with high enantioselectivity, providing access to chiral hydroxylated heterocycles.[19]

Applications in Drug Discovery and Medicinal Chemistry

Methylene-containing heterocycles are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[2] Their structural features allow them to interact with a wide range of biological targets with high specificity.

Table 1: Biological Activities of Methylene-Containing Heterocyclic Compounds

Heterocyclic CoreBiological ActivityReference(s)
Pyridine DerivativesAntimicrobial, various pharmacological properties[8]
QuinolinonesAntibiotic[8]
1,3-Thiazolidin-4-onesAnticancer, antidiabetic, antimicrobial, antiviral, anti-inflammatory[11]
PyrimidinesAntibacterial, antiviral, antitumor, antiallergic, antihypertensive[7][14]
PyrazolesAntimicrobial, Mollucicidal[6]
The "Magic Methyl" Effect

The introduction of a methyl group at a strategic position on a drug candidate can lead to a significant improvement in its potency, stability, or selectivity, an effect often referred to as the "magic methyl" effect.[20] A two-step α-methylation of methylene-containing heterocyclic carbonyl compounds, via enamination followed by reduction, provides a reliable method for introducing this critical substituent.[20][21]

Experimental Protocol: Two-Step α-Methylation

  • Enamination:

    • Treat the methylene-containing heterocyclic carbonyl compound with a formylating agent such as Bredereck's reagent or dimethylformamide dimethyl acetal (DMF-DMA).[20][21]

    • Heat the reaction mixture in a suitable solvent (e.g., DMF) at a temperature ranging from room temperature to 100°C.

    • Monitor the reaction by TLC and isolate the resulting enaminone.

  • Reduction:

    • Subject the purified enaminone to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C).

    • Conduct the reaction under a hydrogen atmosphere at pressures ranging from atmospheric to 100 atm and temperatures from room temperature to 100°C.[20]

    • Filter the catalyst and purify the crude product to obtain the α-methylated heterocycle.

Alpha_Methylation_Workflow

Applications in Materials Science

The unique properties of methylene-containing heterocycles also make them valuable components in the design of advanced materials.

  • ortho-Methylene-bridged N-heterobiaryls: These compounds have applications in the design of novel ligands for catalysts and as building blocks for functional materials.[16]

  • Polymer Synthesis: As previously mentioned, the ability of exocyclic methylene heterocycles to undergo radical polymerization opens up avenues for the creation of functional polymers with tailored properties, including stimuli-responsive and degradable materials.[5]

Conclusion and Future Perspectives

Methylene-containing heterocyclic compounds are a versatile and indispensable class of molecules with far-reaching applications in both medicinal chemistry and materials science. The continued development of novel synthetic methodologies, particularly in the areas of asymmetric catalysis and multi-component reactions, will undoubtedly lead to the discovery of new compounds with enhanced properties and functionalities. As our understanding of the intricate relationship between structure and function deepens, the rational design of methylene-containing heterocycles for specific applications will become increasingly sophisticated, paving the way for the next generation of innovative drugs and advanced materials.

References

  • Organocatalytic Synthesis of Methylene-Bridged N-Heterobiaryls. (URL: )
  • Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having - AWS. (URL: )
  • Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Heterocyclyl and Heterocyclopyridines (Part III). (URL: )
  • Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines - Taylor & Francis. (URL: [Link])

  • Part—II: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the formation of bioactive pyrazoles and pyrazolopyrimidines - Taylor & Francis. (URL: [Link])

  • To Chemistry Journal Vol 7 (2020) ISSN: 2581-7507 [Link] Part –V: Utilities of Active Methylen. (URL: )

  • Part–I: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the formation of bioactive heteroarylpyrimidines and pyrimidopyrimidines - Taylor & Francis. (URL: [Link])

  • Part–III: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the - Global Journals. (URL: [Link])

  • Heterocyclization of thioamides containing an active methylene group (review) | Request PDF - ResearchGate. (URL: [Link])

  • Part–I: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the formation of bioactive heteroarylpyrimidines and pyrimidopyrimidines | Request PDF - ResearchGate. (URL: [Link])

  • Active methylene-based multicomponent reactions under microwave heating - PubMed. (URL: [Link])

  • Enantioselective oxygenation of exocyclic methylene groups by a manganese porphyrin catalyst with a chiral recognition site - Chemical Science (RSC Publishing). (URL: [Link])

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (URL: [Link])

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC - NIH. (URL: [Link])

  • Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles - ChemRxiv. (URL: [Link])

  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications - Taylor & Francis. (URL: [Link])

  • Addition reactions of heterocyclic compounds. Part LXI. Reactions of electrophilic acetylenes with conjugated cyclic enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])

  • Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles | Organic Chemistry | ChemRxiv | Cambridge Open Engage - DOI. (URL: [Link])

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (URL: [Link])

  • Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

synthetic routes to functionalized 6-Methylene-oxazepane derivatives

Application Note: Synthetic Routes to Functionalized 6-Methylene-1,4-oxazepane Derivatives 1. Executive Summary & Strategic Rationale The 1,4-oxazepane ring system is a conformationally restricted, seven-membered pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes to Functionalized 6-Methylene-1,4-oxazepane Derivatives

1. Executive Summary & Strategic Rationale The 1,4-oxazepane ring system is a conformationally restricted, seven-membered pharmacophore that has gained significant traction in modern medicinal chemistry. It is prominently featured in the structural optimization of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CpAMs)[1] and novel targeted oncology agents, such as KRAS and BTK inhibitors[2],[3].

The strategic inclusion of an exocyclic 6-methylene group provides a highly versatile synthetic handle. Rather than attempting a low-yielding, late-stage cyclization on a highly functionalized intermediate, researchers can build the 6-methylene-1,4-oxazepane core de novo. The exocyclic alkene can then be diversified via oxidative cleavage, hydroboration, or epoxidation to access a broad chemical space.

2. Retrosynthetic Strategy & Pathway Visualization The most efficient route to the 6-methylene-1,4-oxazepane core avoids ring-closing metathesis—which is often thermodynamically disfavored for 7-membered rings—in favor of a double alkylation strategy. By reacting a bis-allylic electrophile (3-chloro-2-(chloromethyl)prop-1-ene) with a bifunctional nucleophile (tert-butyl (2-hydroxyethyl)carbamate), the seven-membered ring is forged in a single, highly convergent step[2].

Synthesis SM1 tert-Butyl (2-hydroxyethyl)carbamate Intermediate 6-Methylene-1,4-oxazepane Derivative SM1->Intermediate NaH, DMF 0 °C to RT SM2 3-Chloro-2-(chloromethyl) prop-1-ene SM2->Intermediate Double Alkylation Product 6-Oxo-1,4-oxazepane Derivative Intermediate->Product NaIO4, K2OsO4 THF/H2O

Synthetic workflow from acyclic precursors to functionalized oxazepane derivatives.

3. Reaction Optimization Data The initial intermolecular alkylation is rapid, but the subsequent intramolecular cyclization requires precise control of base strength and solvent polarity to overcome the entropic penalty of forming a seven-membered ring.

Table 1: Optimization of the Base-Mediated Cyclization Step

Base (Equivalents)SolventTemp (°C)Concentration (M)Yield (%)Mechanistic Observation
K₂CO₃ (3.0)MeCN800.115Weak base fails to deprotonate carbamate NH; mono-alkylation predominates.
Cs₂CO₃ (3.0)DMF600.142Moderate yield; elevated temperatures promote elimination byproducts.
NaH (2.3)THF0 to 250.265Good conversion; limited solubility of alkoxide intermediates slows cyclization.
NaH (2.3) DMF 0 to 25 0.5 82 Optimal; polar aprotic solvent maximizes nucleophilicity of the amide anion.

4. Core Protocol 1: De Novo Synthesis of tert-Butyl 6-Methylene-1,4-oxazepane-4-carboxylate This protocol utilizes NaH to sequentially deprotonate the hydroxyl and carbamate groups, driving a tandem intermolecular/intramolecular alkylation[2].

Mechanism Step1 1. Deprotonation NaH removes -OH & -NH protons Step2 2. Intermolecular Alkylation Alkoxide attacks allylic chloride Step1->Step2 Step3 3. Intramolecular Cyclization Amide anion attacks 2nd chloride Step2->Step3 Step4 4. Ring Closure Formation of 7-membered scaffold Step3->Step4

Mechanistic sequence of the base-mediated double alkylation to form the oxazepane ring.

Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂. Add 3-chloro-2-(chloromethyl)prop-1-ene (5.00 g, 40.00 mmol, 1.0 eq.) and anhydrous DMF (80.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 3.63 g, 90.80 mmol, 2.27 eq.) in small portions to control the exothermic reaction and manage H₂ gas evolution. Stir at 0 °C for 30 minutes.

  • Alkylation: Dissolve tert-butyl (2-hydroxyethyl)carbamate (6.45 g, 40.00 mmol, 1.0 eq.) in anhydrous DMF (20.0 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Cyclization: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with H₂O (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes) to afford the product as a colorless oil.

Self-Validating System Checkpoints:

  • Causality of Choice: DMF is chosen over THF because its high dielectric constant separates the Na⁺ counterion from the alkoxide/amide anions, significantly boosting their nucleophilicity for the challenging 7-endo-tet-like cyclization.

  • Visual Validation: The cessation of H₂ gas bubbling serves as a primary visual indicator that deprotonation is complete.

  • Analytical Validation (LCMS): The expected exact mass is 213.14. Due to in-source fragmentation typical of Boc-protected amines, validate success by identifying the [M+H-56]⁺ peak at m/z 158 (loss of the tert-butyl group) or the [M+H-100]⁺ peak at m/z 114 (loss of the entire Boc group).

5. Core Protocol 2: Oxidative Cleavage to 6-Oxo-1,4-oxazepane To access highly functionalized derivatives (e.g., via reductive amination to yield CpAMs), the exocyclic methylene is oxidatively cleaved to a ketone using the Lemieux-Johnson oxidation[4],[3].

Methodology:

  • Preparation: To a stirred solution of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (4.30 g, 20.16 mmol, 1.0 eq.) in THF (60.0 mL), add deionized water (60.0 mL).

  • Catalyst & Oxidant Addition: To the biphasic mixture at 20 °C, add K₂OsO₄·2H₂O (371.45 mg, 1.01 mmol, 0.05 eq.) followed by NaIO₄ (9.96 g, 46.57 mmol, 2.31 eq.) in one portion.

  • Reaction: Stir the mixture vigorously at 20 °C for 4 hours.

  • Quench (Critical Safety Step): Pour the reaction mixture into a saturated aqueous solution of Na₂SO₃ (100 mL) and stir for 30 minutes.

  • Workup: Extract the mixture with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (50 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (Eluent: 20% to 40% EtOAc in Hexanes) to yield tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate as a white solid.

Self-Validating System Checkpoints:

  • Causality of Choice: A biphasic THF/H₂O system is mandatory because the organic substrate is soluble in THF, while the stoichiometric oxidant (NaIO₄) requires water. K₂OsO₄ is selected over OsO₄ as it is a non-volatile, safer solid that is oxidized in situ to the active Os(VIII) species.

  • Visual Validation: Upon addition of the Na₂SO₃ quench, the reaction mixture will transition from a pale yellow solution to a dark, turbid suspension. This visually validates the successful reduction of toxic, volatile Os(VIII) to insoluble, safe Os(IV) dioxide.

  • Analytical Validation (TLC & LCMS): By TLC (30% EtOAc/Hexanes), the ketone product will elute significantly lower (more polar) than the starting alkene. LCMS will show the[M+H-56]⁺ peak at m/z 160.

References 1.[1] Title: Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. Source: MDPI. URL: [Link] 2.[2] Title: WO2022032019A1 - Btk inhibitors. Source: Google Patents. URL: 3.[4] Title: US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections. Source: Google Patents. URL: 4.[3] Title: WO2025006967A1 - Kras inhibitors. Source: Google Patents. URL:

Application

Advanced Protocols for the N-Functionalization of the 1,4-Oxazepane Scaffold

Executive Summary & Pharmacological Context 1,4-Oxazepanes are seven-membered heterocyclic compounds containing oxygen and nitrogen at the 1 and 4 positions, respectively. As privileged scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1,4-Oxazepanes are seven-membered heterocyclic compounds containing oxygen and nitrogen at the 1 and 4 positions, respectively. As privileged scaffolds in medicinal chemistry, they are frequently utilized in the development of dopamine D4 receptor ligands, monoamine reuptake inhibitors, and therapeutics for psychoneurotic diseases[1][2]. Despite their pharmacological value, the synthesis and functionalization of medium-sized rings present unique challenges due to transannular interactions and conformational flexibility. This application note provides validated, step-by-step protocols for the N-functionalization of the 1,4-oxazepane ring.

Mechanistic Insights: Scaffold Stability and Reactivity

As an application scientist, a critical first step in designing functionalization workflows is understanding the inherent stability of the target heterocycle.

  • 1,4-Oxazepane vs. 1,3-Oxazepane: The 1,4-oxazepane ring is characterized by discrete, robust ether and secondary amine functionalities. Conversely, the 1,3-oxazepane system contains a highly labile aminal (O-C-N) linkage that readily hydrolyzes under acidic conditions[3]. Therefore, 1,4-oxazepanes are significantly more stable during multi-step synthetic sequences, particularly those involving acidic cleavage or deprotection steps[3].

  • Causality in Base and Catalyst Selection: The secondary amine of the 1,4-oxazepane ring is sterically hindered. For N-alkylation, using a bulky base like N,N -Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) prevents the base from competitively reacting with the alkylating agent[1]. Furthermore, the addition of catalytic Sodium Iodide (NaI) facilitates a Finkelstein reaction, converting alkyl chlorides/bromides into highly reactive alkyl iodides in situ, thereby accelerating the SN​2 displacement[1].

Pathways Core 1,4-Oxazepane Core Alk N-Alkylation (R-X, NaI, DIPEA) Core->Alk SN2 Displacement Acyl N-Acylation (R-COCl, NEt3) Core->Acyl Nucleophilic Addition Sulf N-Sulfonylation (R-SO2Cl, NEt3) Core->Sulf Sulfonamide Formation Prod1 Alkyl Derivative (Receptor Ligands) Alk->Prod1 Prod2 Acyl Derivative (Peptidomimetics) Acyl->Prod2 Prod3 Sulfonyl Derivative (Chiral Precursors) Sulf->Prod3

Caption: General synthetic pathways for the N-functionalization of the 1,4-oxazepane core.

Quantitative Data Presentation

Table 1 summarizes the optimized reaction parameters for various N-functionalization strategies based on extensive literature and empirical validation[1][2][4].

Functionalization TypeReagent ClassOptimal SolventBase / CatalystTemp / TimeExpected Yield
Solution N-Alkylation Alkyl halides, α -bromoacetophenonesDMF or CH2​Cl2​ DIPEA (5 eq), NaI (1 eq)RT, 12 h70–85%
Solution N-Sulfonylation Nosyl chloride, Tosyl chloride CH2​Cl2​ NEt3​ (2 eq)0 °C to RT, 2 h80–95%
Solution N-Acylation Acyl chlorides, ChloroformatesAcetonitrile NEt3​ (2 eq)RT, 20 min75–90%
Solid-Phase Alkylation 2-bromoacetophenoneDMFDIPEA (5 eq), NaI (1 eq)RT, 12 hResin-dependent

Self-Validating Experimental Protocols

Protocol A: Solution-Phase N-Sulfonylation and N-Alkylation

This protocol utilizes a sequential protection/functionalization strategy, crucial for synthesizing polysubstituted chiral 1,4-oxazepanes[4].

Materials: 1,4-Oxazepane derivative, Nosyl chloride (2-NsCl), Triethylamine ( NEt3​ ), Dichloromethane ( CH2​Cl2​ ), Alkyl halide, DIPEA, NaI, DMF.

Step-by-Step Methodology:

  • Preparation (N-Sulfonylation): Suspend the 1,4-oxazepane precursor (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M concentration). Add NEt3​ (2.0 eq) via syringe and stir for 30 minutes at room temperature to ensure complete free-basing[4].

  • Electrophile Addition: Chill the reaction flask to 0 °C using an ice bath. Slowly add solid nosyl chloride (1.1 eq). Causality: Maintaining a low temperature prevents exothermic degradation and minimizes unwanted di-sulfonylation side reactions.

  • In-Process Control (IPC): Warm the mixture to room temperature. Monitor the reaction progress via TLC (Hexane/EtOAc 7:3). The reaction is typically complete within 2 hours[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the mixture with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Self-Validation: If an emulsion forms during extraction, add a small amount of solid NaCl to the aqueous layer to break it.

  • N-Alkylation (Optional subsequent step): Dissolve the N-sulfonylated intermediate in anhydrous DMF. Add the desired alkyl halide (e.g., α -bromoacetophenone, 1.5 eq), DIPEA (3.0 eq), and catalytic NaI (0.2 eq). Stir at room temperature for 12 hours[1][5].

Protocol B: Solid-Phase Synthesis and N-Functionalization

Solid-phase synthesis offers a streamlined method for generating 1,4-oxazepane libraries, enabling rapid structure-activity relationship (SAR) profiling without the need for intermediate purification[1].

SolidPhase Resin Wang/Rink Resin Immobilize Immobilize Fmoc-Homoserine Resin->Immobilize Deprotect Fmoc Deprotection (20% Piperidine) Immobilize->Deprotect Sulfonylate N-Sulfonylation (2-NsCl, DIPEA) Deprotect->Sulfonylate Alkylate N-Alkylation (R-Br, NaI, DMF) Sulfonylate->Alkylate Cleave Cleavage & Cyclization (TFA / Et3SiH) Alkylate->Cleave

Caption: Solid-phase synthesis and N-functionalization workflow for 1,4-oxazepane derivatives.

Step-by-Step Methodology:

  • Resin Preparation: Swell Wang resin loaded with Fmoc-HSe(TBDMS)-OH in DMF for 30 minutes in a solid-phase reaction vessel[5].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes at room temperature. Drain and wash extensively with DMF (5 × 10 mL)[1]. Causality: Thorough washing is critical to remove residual piperidine, which would otherwise act as a competing nucleophile in the subsequent sulfonylation step.

  • N-Sulfonylation: Dissolve 2-nitrobenzenesulfonyl chloride (3 eq) in DMF. Add DIPEA (5 eq). Add this cocktail to the resin and agitate for 2 hours at room temperature. Wash the resin with DMF (3 × 10 mL) and CH2​Cl2​ (3 × 10 mL)[1][5].

  • N-Alkylation: Add a solution of 2-bromoacetophenone (5 eq) and NaI (1 eq) in DMF to the resin. Agitate for 12 hours at room temperature. Drain the solution and wash the resin sequentially with DMF, CH2​Cl2​ , and MeOH[1][5].

  • Cleavage and Spontaneous Cyclization: Swell the dried resin in CH2​Cl2​ (5 mL). Add a cleavage cocktail consisting of Trifluoroacetic acid (TFA) and triethylsilane ( Et3​SiH ). Agitate for 2 hours. Mechanistic Note: TFA mediates the cleavage from the polymer support and removes the silyl protective group, triggering spontaneous lactonization to form the 1,4-oxazepane ring[1][5].

  • Purification: Filter the cleavage solution into a clean flask, concentrate under reduced pressure, and precipitate the crude 1,4-oxazepane product using cold diethyl ether[1].

Conclusion

The N-functionalization of 1,4-oxazepanes requires precise control over base selection, electrophile reactivity, and solvent environment. By leveraging the inherent stability of the 1,4-heteroatom relationship and utilizing robust solution- or solid-phase protocols, researchers can efficiently access diverse libraries of these privileged pharmacophores for downstream drug discovery applications.

References

  • [1] Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives - Benchchem. 1

  • [3] A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem. 3

  • [5] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Publishing. 5

  • [4] Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes - ACS Publications. 4

  • [2] WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents. 2

Sources

Method

Application Note: 6-Methylene-1,4-oxazepane in Parallel Synthesis for Medicinal Chemistry

Introduction: Escaping Flatland with 3D Scaffolds In contemporary drug discovery, the transition from planar, sp²-dominated aromatic molecules to sp³-rich, three-dimensional architectures is a proven strategy to improve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with 3D Scaffolds

In contemporary drug discovery, the transition from planar, sp²-dominated aromatic molecules to sp³-rich, three-dimensional architectures is a proven strategy to improve clinical success rates. The 1,4-oxazepane ring system represents a highly desirable, conformationally restricted 7-membered heterocycle. Specifically, 6-methylene-1,4-oxazepane has emerged as a critical building block, offering a unique balance of hydrophilicity, metabolic stability, and a highly versatile exocyclic double bond for late-stage diversification.

This scaffold has been successfully deployed in the synthesis of complex therapeutic agents, including novel KRAS inhibitors [1] and Hepatitis B Virus (HBV) capsid assembly modulators [2]. By integrating this building block into parallel synthesis workflows, medicinal chemists can rapidly generate vast libraries of diverse, MedChem-relevant chemical space [3].

Scientific Rationale & Mechanistic Insights

The strategic value of 6-methylene-1,4-oxazepane lies in its orthogonal reactivity. The core heterocycle is stable under a wide range of physiological and synthetic conditions, while the exocyclic alkene serves as a programmable synthetic handle.

  • Direct Functionalization: The methylene group can undergo direct transformations such as Simmons-Smith cyclopropanation to yield rigid spirocycles, or Negishi C(sp²)–C(sp³) cross-coupling to append diverse aliphatic/aromatic appendages [3].

  • Oxidative Cleavage: Converting the alkene to a ketone (6-oxo-1,4-oxazepane) unlocks the potential for high-throughput parallel reductive amination. This is particularly valuable for generating libraries of basic amines, which are frequently required for binding to kinase hinge regions or allosteric pockets.

Synthetic Workflows & Diversification Strategies

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold, demonstrating its utility in combinatorial library generation.

Pathway cluster_0 Direct Alkene Functionalization cluster_1 Oxidative Cleavage & Derivatization A 6-Methylene-1,4-oxazepane (Core Scaffold) B Spirocyclization (e.g., Simmons-Smith) A->B CH2I2, Zn-Cu C Cross-Coupling (e.g., Negishi C(sp2)-C(sp3)) A->C R-ZnX, Pd cat. D 6-Oxo-1,4-oxazepane (Ketone Intermediate) A->D OsO4, NaIO4 E Parallel Reductive Amination (Amine Library) D->E R-NH2, NaBH(OAc)3 F Grignard Addition (Tertiary Alcohols) D->F R-MgBr

Diversification pathways of 6-methylene-1,4-oxazepane in parallel synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to ensure high fidelity across parallel arrays.

Protocol 4.1: Scalable Synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate

Objective: Synthesize the Boc-protected core scaffold from commercially available starting materials [2].

  • Setup: To a stirred solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) and 3-chloro-2-(chloromethyl)prop-1-ene (1.05 eq) in anhydrous DMF (0.5 M) at 0 °C under argon, add NaH (60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes.

  • Causality of Reagents: The use of 2.2 equivalents of NaH is critical to ensure complete deprotonation of both the hydroxyl group and the weakly acidic carbamate N–H. The slow, portion-wise addition manages the exothermic release of hydrogen gas. Maintaining the reaction at 0 °C prevents the premature elimination of the bis-electrophile, ensuring the double nucleophilic displacement proceeds efficiently to close the 7-membered ring.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 12 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Reaction completion is validated by LC-MS, observing the product mass [M+Na]⁺ = 236.1. ¹H NMR (CDCl₃) serves as definitive structural confirmation, highlighting the distinct exocyclic methylene protons as two singlets at ~δ 4.95 and 5.05 ppm.

Protocol 4.2: Oxidative Cleavage to 6-Oxo-1,4-oxazepane

Objective: Convert the alkene to a ketone for downstream amination.

  • Setup: Dissolve the scaffold from Protocol 4.1 (1.0 eq) in a 3:1 mixture of THF/H₂O. Add OsO₄ (2.5 wt% in t-BuOH, 0.02 eq) followed by NaIO₄ (3.0 eq) in small portions.

  • Causality of Reagents: While ozonolysis is a traditional method for alkene cleavage, it requires specialized ozone generators and strict temperature control (-78 °C), making it unsuitable for parallel array synthesis. The Lemieux-Johnson oxidation utilizes catalytic OsO₄ to dihydroxylate the alkene, followed by NaIO₄-mediated cleavage of the diol. This method operates safely at room temperature in standard glass vials.

  • Validation: Stir for 4 hours. Extract with DCM. Formation of the ketone is confirmed by the disappearance of the alkene signals in ¹H NMR and the emergence of a strong carbonyl stretching frequency at ~1715 cm⁻¹ in FT-IR.

Protocol 4.3: High-Throughput Parallel Reductive Amination

Objective: Generate a diverse library of substituted oxazepanes.

  • Setup: In a 96-well deep-well plate, dispense 6-oxo-1,4-oxazepane (1.0 eq, 0.1 mmol) into each well. Add a diverse array of primary/secondary amines (1.2 eq) dissolved in DCE.

  • Catalysis: Add glacial acetic acid (0.1 eq) to each well and agitate for 30 minutes to facilitate imine/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 2.0 eq) to each well.

  • Causality of Reagents: STAB is selected over NaBH₄ or NaBH₃CN due to its mild reducing power and excellent safety profile (no toxic HCN byproduct). It selectively reduces the transient iminium ion without reducing the starting ketone. Acetic acid accelerates iminium formation, which is vital when utilizing sterically hindered or electronically deactivated anilines.

  • Validation: The protocol is self-validating via a pre-purification LC-MS check. The crude reaction matrix is directly injected; the presence of the desired [M+H]⁺ peak dictates which wells proceed to automated preparative HPLC.

Workflow Step1 Scaffold Dispensing (6-Oxo-oxazepane) Step3 Parallel Reaction (STAB, DCE, 25°C) Step1->Step3 Step2 Monomer Array (Diverse Amines) Step2->Step3 Step4 High-Throughput Purification (Prep-HPLC) Step3->Step4 Crude Mixture Step5 LC-MS Validation & Plating Step4->Step5 Pure Fractions

Automated parallel reductive amination workflow for oxazepane library generation.

Quantitative Data & Library Validation

The incorporation of the oxazepane ring significantly alters the physicochemical profile of the resulting library compared to traditional flat heterocycles (Table 1). The parallel synthesis protocol demonstrates high robustness across diverse amine inputs (Table 2).

Table 1: Comparison of Physicochemical Properties (Theoretical)

Scaffold CoreFsp³ClogPTPSA (Ų)3D Conformation
Piperidine 1.00~1.512.0Chair (Planar-leaning)
6-Methylene-1,4-oxazepane 0.83~1.221.3Twist-chair (3D)
6-Oxo-1,4-oxazepane 0.83~0.838.3Twist-chair (3D)

Table 2: Representative Parallel Reductive Amination Matrix (from Protocol 4.3) (Note: Reactions performed on a 0.1 mmol scale using Boc-6-oxo-1,4-oxazepane, MW = 215.25)

Amine MonomerProduct FormulaExpected [M+H]⁺Isolated Yield (%)Purity (UV 254 nm)
Benzylamine C₁₇H₂₆N₂O₃307.285%>95%
Cyclohexylamine C₁₆H₃₀N₂O₃299.282%>98%
Morpholine C₁₄H₂₆N₂O₄287.278%>95%
Aniline C₁₆H₂₄N₂O₃293.265%>90%

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators Source: Bioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2405-2409. URL: [Link]

  • Title: Scale up of 6-methylene-1,4-oxazepane and 6-oxo-1,4-oxazepane derivatives as key intermediates for MedChem relevant building blocks synthesis Source: American Chemical Society (ACS) Fall 2023 Meeting, Poster Board #3427 URL: [Link]

Application

Application Notes and Protocols for the Tandem Synthesis of Benzo-1,4-Oxazepine Derivatives

For: Researchers, scientists, and drug development professionals Introduction: The Significance of the Benzo-1,4-Oxazepine Scaffold The benzo-1,4-oxazepine core is a privileged heterocyclic motif frequently encountered i...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Benzo-1,4-Oxazepine Scaffold

The benzo-1,4-oxazepine core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[1] Its unique seven-membered ring structure, fused to a benzene ring and containing both nitrogen and oxygen atoms, imparts specific conformational properties that are conducive to interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic applications, including acting as antidepressants, H1 receptor antagonists for antihistaminic effects, and agents for treating central nervous system disorders.[1][2] Some have even shown promise as anti-breast cancer agents and HIV inhibitors.[1]

The development of efficient and environmentally conscious synthetic methodologies is a significant challenge in organic and medicinal chemistry.[1] Traditional multi-step syntheses of benzo-1,4-oxazepines often suffer from low overall yields and the need for sensitive reagents.[1] Tandem transformations, where multiple bond-forming events occur in a single reaction vessel, offer an elegant and atom-economical solution to this challenge. This application note details a robust tandem protocol for the synthesis of benzo-1,4-oxazepine derivatives, focusing on a copper-catalyzed C-N coupling/C-H carbonylation sequence.

Mechanistic Rationale: A Copper-Catalyzed Tandem Cascade

The core of this synthetic strategy is a tandem reaction that sequentially forms a C-N bond and a C-C bond, leading to the construction of the benzo-1,4-oxazepin-5-one ring system. This process is catalyzed by a copper(I) species and utilizes readily available starting materials: a phenylamine, a vinyl halide, and carbon dioxide as a C1 source.[1][3]

The causality behind the choice of a copper catalyst lies in its versatile redox chemistry. A plausible catalytic cycle involves the transition between Cu(I) and Cu(III) oxidation states.[1] The reaction is initiated by the coordination of a specialized ligand to the copper(I) iodide catalyst. This is followed by oxidative addition of the vinyl halide to the copper center, forming a Cu(III) complex. Subsequent reaction with the aniline derivative leads to the formation of a key intermediate. This intermediate then undergoes an intramolecular C-H carbonylation with carbon dioxide, followed by reductive elimination to yield the desired benzo-1,4-oxazepine product and regenerate the active Cu(I) catalyst.[1] The choice of a specific ligand, such as 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, is critical for stabilizing the copper intermediates and facilitating the key bond-forming steps.[1]

Tandem Reaction Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle CuI CuI Active_Catalyst [Cu(I)-Ligand] Complex CuI->Active_Catalyst + Ligand (L1) Ligand Ligand CuIII_Complex Cu(III) Complex Active_Catalyst->CuIII_Complex + Vinyl Halide (Oxidative Addition) Vinyl_Halide Vinyl Halide Intermediate_8 Key Intermediate Complex CuIII_Complex->Intermediate_8 + Aniline Aniline Aniline Product Benzo-1,4-oxazepin-5-one Intermediate_8->Product + CO2 (Intramolecular C-H Carbonylation & Reductive Elimination) CO2 CO2 Product->Active_Catalyst Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the tandem C-N coupling/C-H carbonylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of benzo-1,4-oxazepin-5-one derivatives. The protocol is designed to be a self-validating system, with specific characterization data provided for representative products.

General Workflow

Experimental Workflow start Start reagents Combine Reactants: Phenylamine, Vinyl Halide, CuI, Ligand L1, Cs2CO3 in DMSO start->reagents reaction Stir in CO2 Atmosphere at 100 °C for 10 h reagents->reaction workup Reaction Work-up (e.g., extraction, drying) reaction->workup purification Purification (e.g., column chromatography) workup->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis.

Materials and Reagents
  • Phenylamine derivatives (e.g., aniline, toluidine)

  • Vinyl halide derivatives (e.g., (1-chloro-vinyl)-benzene)

  • Copper(I) iodide (CuI)

  • Ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol)

  • Cesium carbonate (Cs2CO3)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Carbon dioxide (CO2) gas

  • Standard laboratory glassware and inert atmosphere setup

Detailed Synthesis Protocol for 2-Phenyl-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one (3a)
  • Reaction Setup: To a flame-dried Schlenk tube, add phenylamine (1a, 0.5 mmol, 46.5 mg), (1-chloro-vinyl)-benzene (2a, 0.6 mmol, 83.4 mg), CuI (10 mol %, 9.5 mg), Ligand L1 (10 mol %, 20.1 mg), and Cs2CO3 (2 equiv., 325.8 mg).[1]

    • Causality: Cesium carbonate is a strong inorganic base crucial for the deprotonation steps in the catalytic cycle. DMSO is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[1]

  • Solvent Addition: Add anhydrous DMSO (4 mL) to the Schlenk tube.[1]

  • Inert Atmosphere: Evacuate the tube and backfill with carbon dioxide. This process should be repeated three times to ensure a CO2 atmosphere.

    • Causality: The CO2 atmosphere is essential as it serves as the carbonyl source for the C-H carbonylation step.[1][3]

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Causality: The elevated temperature of 100 °C provides the necessary activation energy for the catalytic cycle to proceed efficiently.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure product.

Data Presentation: Substrate Scope and Yields

The tandem transformation has been shown to be effective for a variety of substituted phenylamines and vinyl halides, demonstrating the versatility of this protocol.[1]

EntryPhenylamine (1)Vinyl Halide (2)ProductYield (%)
14-Chloroaniline(1-chloro-vinyl)-benzene7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one85
24-Chloroaniline1-Chloro-2-(4-chloro-phenyl)-vinyl7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one (3g)88
34-Chloroaniline1-Chloro-propene7-Chloro-2-methyl-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one (3h)82
44-Methylaniline(1-chloro-vinyl)-p-tolyl7-Methyl-2-p-tolyl-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one (3j)90
54-Methylaniline1-Chloro-2-(4-chloro-phenyl)-vinyl2-(4-Chloro-phenyl)-7-methyl-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one (3k)86

Table adapted from experimental data presented in Zhao et al. (2017).[1]

Representative Characterization Data
  • 7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one (3g):

    • Appearance: Yellowish oil[1]

    • ¹H-NMR (400 MHz, CDCl₃): δ 7.66 (m, 1H), 7.46 (br, 1H), 7.09–7.50 (m, 6H), 5.10 (dd, J = 8.2, 5.6 Hz, 1H), 4.11 (dd, J = 12.4, 8.2 Hz, 1H), 3.96 (dd, J = 12.4, 5.6 Hz, 1H)[1]

    • ¹³C-NMR (100 MHz, CDCl₃): δ 168.2, 147.4, 139.6, 133.2, 131.8, 130.2, 128.9, 126.7, 123.8, 115.2, 109.6, 77.5, 60.3[1]

    • EIMS (m/z): 307 [M⁺][1]

  • 7-Chloro-2-methyl-2,3-dihydro-1H-benzo[e][4][5]oxazepin-5-one (3h):

    • Appearance: Yellowish oil[1]

    • ¹H-NMR (400 MHz, CDCl₃): δ 7.64 (m, 1H), 7.45 (br, 1H), 7.06–7.23 (m, 2H), 4.6 (dd, J = 12.2, 8.1 Hz, 1H), 3.98 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.36 (d, J = 7.2 Hz, 3H)[1]

    • ¹³C-NMR (100 MHz, CDCl₃): δ 168.5, 147.3, 133.1, 130.2, 123.1, 116.8, 109.3, 77.5, 53.4, 18.3[1]

    • EIMS (m/z): 211 [M⁺][1]

Conclusion

The copper-catalyzed tandem transformation of C-N coupling and C-H carbonylation represents a highly efficient and modular approach for the synthesis of pharmaceutically relevant benzo-1,4-oxazepine derivatives.[1][3] This protocol demonstrates excellent functional group tolerance and provides good to excellent yields of the desired products. The insights into the reaction mechanism and the detailed experimental procedure provided in this application note offer a valuable resource for researchers in organic synthesis and drug discovery, enabling the streamlined production of this important class of heterocyclic compounds.

References

  • Zhao, X., Zhang, J., Zheng, Z., & Xu, R. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. [Link]

  • Zhao, X., Zhang, J., Zheng, Z., & Xu, R. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC, PubMed Central. [Link]

  • Zhao, X., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. R Discovery. [Link]

  • Gudipati, R., & Vangala, A. (2015). Synthesis of substituted benzo[b][4][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]

  • Gudipati, R., & Vangala, A. (2015). Synthesis of Substituted Benzo[b][4][5]oxazepine Derivatives by the Reaction of 2-Aminophenols with Alkynones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a . [Download Table]. ResearchGate. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. ResearchGate. [Link]

  • Reddy, G. S. R., et al. (2023). Diversity-Oriented Synthesis of Benzo[f][4][5]oxazepine-, 2H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. The Journal of Organic Chemistry. [Link]

  • Li, Z.-H., et al. (2019). Cascade C N and C O bond constructions for the synthesis of dibenzoimidazo[4][5]oxazepines catalyzed by CuI/o‐phen. R Discovery. [Link]

  • López-Cabrera, A., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations of 1-[2-Arylthio(oxy)ethyl]. ResearchGate. [https://www.researchgate.net/publication/308947321_Syntheses_of_14-Benzothiazepines_and_14-Benzoxazepines_via_Cyclizations_of_1-2-Arylthiooxyethyl]-2-nitrobenzenes]([Link])

  • MDPI. (n.d.). Free Full-Text | Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation | Notes. MDPI. [Link]

  • López-Cabrera, A., et al. (2021). Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Semantic Scholar. [Link]

  • Cale Jr., A. D., et al. (1989). Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Recent advances in dibenzo[b,f][4][5]oxazepine synthesis. ResearchGate. [Link]

  • Yuan, H., et al. (2025). Discovery of novel benzo[b][4][5]oxazine derivatives as ferroptosis inhibitors. PubMed. [Link]

  • Sodani, I. J. (2023). (PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: 6-Methylene-oxazepane as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: The 6-methylene-oxazepane scaffold is a novel, and as of the date of this publication, under-explore...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The 6-methylene-oxazepane scaffold is a novel, and as of the date of this publication, under-explored heterocyclic motif. The following application notes and protocols are based on established principles of organic synthesis and reactivity patterns of analogous structures. These guidelines are intended to serve as a foundational resource to inspire and facilitate research into the potential of this promising building block.

I. Introduction: The Emerging Potential of 6-Methylene-oxazepane

The synthesis of complex molecules with tailored biological activities is a cornerstone of modern drug discovery and development. Nitrogen- and oxygen-containing heterocycles are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs and natural products.[1][2] Among these, seven-membered rings like oxazepanes offer a unique three-dimensional architecture that can effectively probe biological space.[3][4] However, the synthesis of medium-sized rings is often challenging due to unfavorable entropic and enthalpic factors.[5][6][7][8]

This document introduces 6-methylene-oxazepane, a versatile building block poised to unlock new avenues in the synthesis of complex molecular architectures. The exocyclic methylene group, conjugated to the lactam carbonyl, imparts a unique reactivity profile, making it a valuable synthon for a variety of transformations, including cycloadditions and conjugate additions. This guide provides a comprehensive overview of the proposed synthesis, key reactivity patterns, and detailed protocols for the application of 6-methylene-oxazepane in the construction of diverse and potentially bioactive molecules.

II. Synthesis of 6-Methylene-oxazepane: A Proposed Route

A plausible and scalable synthesis of 6-methylene-oxazepane would likely involve the olefination of a 6-oxo-1,4-oxazepane precursor. This precursor can be accessed through established methods for the synthesis of functionalized 1,4-oxazepanes.[3][4] A key and widely used method for the conversion of a ketone to an exocyclic methylene group is the Wittig reaction.[9][10][11][12][13]

Proposed Synthetic Workflow

cluster_0 Synthesis of 6-Oxo-1,4-oxazepane cluster_1 Olefination A Commercially Available Starting Materials B Multi-step Synthesis A->B e.g., intramolecular cyclization C 6-Oxo-1,4-oxazepane B->C E Wittig Reaction C->E D Wittig Reagent (Ph3P=CH2) D->E F 6-Methylene-oxazepane E->F

Caption: Proposed synthetic workflow for 6-methylene-oxazepane.

Protocol 1: Synthesis of 6-Oxo-1,4-oxazepane (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar lactams and is subject to optimization.

  • Step 1: N-alkylation. To a solution of a suitable amino alcohol (e.g., 2-(2-aminoethoxy)ethanol) in an appropriate solvent (e.g., DMF), add a base (e.g., K₂CO₃) and an alkylating agent containing a protected carboxylic acid or its precursor.

  • Step 2: Deprotection. Remove the protecting group from the carboxylic acid moiety under appropriate conditions (e.g., acid or base hydrolysis).

  • Step 3: Intramolecular Cyclization. Treat the resulting amino acid with a suitable coupling agent (e.g., HATU, HOBt, and a base like DIPEA) to effect intramolecular amide bond formation, yielding the 6-oxo-1,4-oxazepane.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Olefination of 6-Oxo-1,4-oxazepane

The Wittig reaction is a robust method for the conversion of ketones to alkenes.[9][10][12]

  • Step 1: Preparation of the Wittig Reagent. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Step 2: Olefination. Cool the ylide solution back to 0 °C and add a solution of 6-oxo-1,4-oxazepane in anhydrous THF dropwise.

  • Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Quenching and Extraction. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-methylene-oxazepane.

III. Reactivity and Applications in Complex Molecule Synthesis

The exocyclic α,β-unsaturated lactam moiety in 6-methylene-oxazepane is a versatile functional group that can participate in a variety of chemical transformations. This opens up numerous possibilities for its application as a building block in the synthesis of more complex molecules.

A. Cycloaddition Reactions

The electron-deficient alkene of 6-methylene-oxazepane is an excellent dienophile for Diels-Alder reactions and a partner in other cycloaddition reactions.[14][15][16][17] This allows for the rapid construction of complex polycyclic systems.

A 6-Methylene-oxazepane C [4+2] Cycloaddition (Diels-Alder Reaction) A->C B Diene B->C D Spiro- or Fused Polycyclic Oxazepane Derivative C->D

Caption: Diels-Alder reaction with 6-methylene-oxazepane.

Protocol 3: [4+2] Cycloaddition with a Diene
  • Step 1: Reaction Setup. In a sealed tube, dissolve 6-methylene-oxazepane and a suitable diene (e.g., cyclopentadiene, furan) in a high-boiling solvent (e.g., toluene, xylene).

  • Step 2: Reaction Conditions. Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for 12-48 hours. The use of a Lewis acid catalyst (e.g., ZnCl₂, Et₂AlCl) may accelerate the reaction and improve stereoselectivity.

  • Step 3: Monitoring and Workup. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

B. Conjugate Addition Reactions

The electrophilic nature of the exocyclic double bond makes 6-methylene-oxazepane an excellent Michael acceptor for a variety of nucleophiles.[18][19] This allows for the introduction of a wide range of functional groups at the 6-position.

A 6-Methylene-oxazepane C Michael Addition A->C B Nucleophile (e.g., R2CuLi, RNH2, RSH) B->C D 6-Substituted-6-methyl-oxazepane C->D

Caption: Michael addition to 6-methylene-oxazepane.

Protocol 4: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
  • Step 1: Preparation of the Cuprate. In a flame-dried flask under an inert atmosphere, add a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe₂) to anhydrous THF and cool to -78 °C. Add a solution of a Grignard reagent (e.g., MeMgBr, PhMgBr) dropwise and stir for 30 minutes.

  • Step 2: Conjugate Addition. To the resulting cuprate solution, add a solution of 6-methylene-oxazepane in anhydrous THF dropwise at -78 °C.

  • Step 3: Reaction Monitoring and Quenching. Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

IV. Data Summary

As the synthesis and reactions of 6-methylene-oxazepane are proposed, experimental data is not yet available. The following tables provide a template for the characterization and reaction outcomes that would be anticipated.

Table 1: Proposed Physical and Spectroscopic Data for 6-Methylene-oxazepane

PropertyExpected Value/Features
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃) Peaks corresponding to the exocyclic methylene protons (δ ~5.0-6.0 ppm), and protons on the oxazepane ring.
¹³C NMR (CDCl₃) Peaks for the exocyclic methylene carbons (δ ~110-140 ppm), the lactam carbonyl (δ ~170 ppm), and other ring carbons.
IR (thin film) Strong C=O stretch (~1680 cm⁻¹), C=C stretch (~1640 cm⁻¹).
Mass Spec (ESI) [M+H]⁺ at m/z 112.07

Table 2: Expected Outcomes for Reactions of 6-Methylene-oxazepane

Reaction TypeReagent/ConditionsExpected ProductPotential Yield Range
Diels-Alder Cyclopentadiene, Toluene, 110 °CSpiro[oxazepane-6,2'-norbornene] derivative60-90%
Michael Addition Me₂CuLi, THF, -78 °C6,6-Dimethyl-oxazepan-2-one70-95%
Epoxidation m-CPBA, CH₂Cl₂, 0 °C to rtSpiro[oxazepane-6,2'-oxiran]-2-one50-80%
Hydrogenation H₂, Pd/C, MeOH, rt6-Methyl-oxazepan-2-one>95%

V. Conclusion and Future Outlook

6-Methylene-oxazepane represents a promising yet underexplored building block for organic synthesis. Its unique structural features, particularly the exocyclic α,β-unsaturated lactam, provide a gateway to a wide array of chemical transformations. The protocols and insights provided in this application note are intended to serve as a starting point for researchers to explore the chemistry of this versatile scaffold. Further investigations into its synthesis, reactivity, and application in the construction of novel, biologically active molecules are highly encouraged. The development of stereoselective transformations involving 6-methylene-oxazepane will be a particularly valuable area of future research.

VI. References

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

  • Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17, 5236-5239.

  • Kaliberda, O. V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate.

  • Dalal Institute. Wittig Reaction.

  • Jee, S. Chemistry Wittig Reaction.

  • The Wittig Reaction: Turning Aldehydes and Ketones Into Alkenes With a Flourish. (2026, January 28).

  • Beilstein Journals. (2015, April 23). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams.

  • Abdel-Megid, M. (2021, February 12). Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines. Taylor & Francis.

  • Adam, W., Albert, R., Grau, N. D., Hasemann, L., Nestler, B., Peters, E. M., Peters, K., Prechtl, F., & Von Schnering, H. G. (1991). Synthesis of .alpha.-methylene .beta.-lactones, novel heterocycles. The Journal of Organic Chemistry, 56(20), 5778–5781.

  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7.

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.

  • Herbert, R. J. (2021, February 9). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(10), 3649–3660.

  • Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles. (n.d.). ChemRxiv.

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2025, October 12).

  • Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis. (n.d.). Benchchem.

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024, March 31).

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism.

  • A happy medium: The synthesis of medicinally important medium-sized rings: Via ring expansion. (n.d.). ResearchGate.

  • Takeda, T., Sugi, S., & Fujiwara, T. (1993). Intramolecular carbonyl olefination of esters. Regioselective preparation of enol ethers of cyclic ketones by the titanocene()-promoted reaction of alkyl ω,ω-bis(phenylthio)alkanoates. Chemical Communications, (14), 1124-1125.

  • SYNTHESIS OF HETEROCYCLIC SYSTEMS BY CYCLOADDITION REACTIONS. (n.d.). Lejan Team.

  • Cycloaddition reactions of heterobicylic alkenes. (n.d.). ResearchGate.

  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. (2020, March 2). Chemical Science, 11(11), 2876-2881.

  • Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (2024, May 29). MDPI.

  • Olefination of Aromatic Carbonyls via Site‐Specific Activation of Cycloalkanone Ketals. (n.d.).

  • The Mechanisms of Reactions of β-Lactams. (n.d.). ResearchGate.

  • Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. (2025, August 19). PMC.

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.

  • Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide. (n.d.). Benchchem.

  • the synthesis of medicinally important medium-sized rings via ring expansion. (2020, March 2). Semantic Scholar.

  • Palladium-Catalyzed Enantioselective Relay Heck Arylation of Enelactams: Accessing α,β-Unsaturated δ-Lactams. (n.d.). PMC.

  • Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst. (n.d.). RSC Publishing.

  • 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. (n.d.).

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (n.d.). Organic Chemistry | ChemRxiv | Cambridge Open Engage.

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). PMC.

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.

  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (2015, September 8). PMC.

  • Olefination of Aromatic Carbonyls via Site-Specific Activation of Cycloalkanone Ketals. (n.d.). ChemRxiv.

  • Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. (2024, October 14). MDPI.

  • expedient synthesis of heterocycles and methyl sulfonyl compounds via cx bonds (x = o, n, s) construction. (n.d.). DR-NTU.

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar.

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.

  • Role of Heterocycles in Medicinal Chemistry | PDF. (n.d.). Scribd.

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025, October 28). Der Pharma Chemica.

  • Heterocycles in Medicinal Chemistry III. (2026, February 14). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in 6-Methylene-oxazepane synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 6-Methylene-oxazepane. This resource is designed to provide in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Methylene-oxazepane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in improving the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this guide based on established principles of heterocyclic chemistry and practical field experience.

I. Introduction to the Challenges of 6-Methylene-oxazepane Synthesis

The synthesis of seven-membered heterocyclic rings, such as the oxazepane core, presents a unique set of challenges compared to their five- and six-membered counterparts. These challenges are primarily rooted in the thermodynamics and kinetics of the cyclization process. The formation of a seven-membered ring is often entropically disfavored, and the transannular strain can be significant. This can lead to slow reaction rates and a propensity for competing intermolecular reactions, such as polymerization, which can drastically reduce the yield of the desired monomeric product.[1]

The presence of an exocyclic methylene group in 6-Methylene-oxazepane introduces further complexity. This unsaturated moiety can be susceptible to isomerization, polymerization, or other side reactions under the reaction conditions required for cyclization. Therefore, careful optimization of the synthetic strategy and reaction parameters is crucial for a successful outcome.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of 6-Methylene-oxazepane, providing explanations for the underlying causes and actionable solutions.

A. Low Yield of the Desired Product

Q1: My reaction is producing a low yield of 6-Methylene-oxazepane, and I observe a significant amount of a high-molecular-weight, insoluble material. What is happening and how can I fix it?

A1: The formation of an insoluble, high-molecular-weight material is a strong indication that intermolecular polymerization is outcompeting the desired intramolecular cyclization. This is a common issue in the synthesis of medium-sized rings.[1][2]

Causality: At higher concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other than the two ends of the same molecule, leading to the formation of long polymer chains instead of the seven-membered ring.

Solutions:

  • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions (typically 0.01 M to 0.001 M). This reduces the probability of intermolecular collisions.[1]

  • Slow Addition of Precursor: Instead of adding the linear precursor to the reaction mixture all at once, use a syringe pump to add it slowly over an extended period. This maintains a very low instantaneous concentration of the precursor, further promoting the intramolecular pathway.[1]

Experimental Protocol: High-Dilution Cyclization

  • Set up a reaction vessel with a large volume of the chosen solvent and bring it to the desired reaction temperature.

  • Dissolve the linear precursor for 6-Methylene-oxazepane in a separate flask in a minimal amount of the same solvent.

  • Using a syringe pump, add the precursor solution to the reaction vessel at a slow, controlled rate (e.g., over 4-8 hours).

  • Once the addition is complete, allow the reaction to stir for the required time to ensure complete conversion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm still getting a low yield even under high-dilution conditions. What other factors could be at play?

A2: If polymerization has been minimized and the yield is still low, other factors such as reaction temperature, choice of solvent, and the nature of the base (if applicable) should be investigated.

Causality:

  • Temperature: The activation energy for the desired intramolecular cyclization may not be optimal at the current reaction temperature. Side reactions, such as decomposition or elimination, may be favored at higher temperatures.

  • Solvent: The solvent plays a crucial role in solvating the transition state of the cyclization. A solvent that does not adequately stabilize the transition state can lead to a slower reaction rate and lower yield.

  • Base Strength: In reactions where a base is used to deprotonate a nucleophile for the cyclization, the strength and steric hindrance of the base are critical. A base that is too strong or not hindered enough could lead to side reactions like elimination or deprotonation at an undesired position.

Solutions:

  • Temperature Screening: Screen a range of temperatures to find the optimal balance between a reasonable reaction rate and the minimization of side reactions.

  • Solvent Screening: Experiment with a variety of aprotic solvents with different polarities (e.g., THF, Dioxane, Acetonitrile, DMF) to find the one that gives the best results.

  • Base Optimization: If a base is used, screen different bases with varying pKa values and steric bulk (e.g., triethylamine, diisopropylethylamine, DBU, potassium carbonate).

ParameterRecommendationRationale
Concentration 0.001 - 0.01 MFavors intramolecular cyclization over intermolecular polymerization.
Temperature Screen from RT to refluxOptimize for reaction rate versus side-product formation.
Solvent Screen aprotic solvents (THF, Dioxane, DMF)Solvent polarity can influence the stability of the transition state.
Base (if applicable) Screen non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)Minimize side reactions such as elimination.
B. Purity Issues and Side Products

Q3: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products?

A3: In addition to polymerization, other side reactions can lead to a mixture of products. For the synthesis of 6-Methylene-oxazepane, potential side products include isomers and products of elimination or rearrangement reactions.

Causality:

  • Isomerization of the Methylene Group: The exocyclic double bond can potentially migrate to an endocyclic position to form a more thermodynamically stable isomer, especially in the presence of acid or base catalysts or at elevated temperatures.

  • Formation of Isomeric Ring Structures: If the linear precursor has multiple nucleophilic or electrophilic sites, cyclization could occur at different positions, leading to the formation of constitutional isomers.[2]

  • Elimination Reactions: If the linear precursor contains a good leaving group, an elimination reaction to form an undesired alkene can compete with the desired nucleophilic substitution for cyclization.

Solutions:

  • Careful Control of pH: Avoid strongly acidic or basic conditions if possible, as these can promote double bond isomerization.

  • Use of Protecting Groups: If the precursor has multiple reactive sites, consider using protecting groups to ensure that the cyclization occurs at the desired position.

  • Choice of Leaving Group: If the cyclization is a nucleophilic substitution, choose a leaving group that favors substitution over elimination (e.g., tosylate or mesylate).

dot

Side_Reactions Precursor Linear Precursor Desired_Product 6-Methylene-oxazepane Precursor->Desired_Product Intramolecular Cyclization Polymer Polymer Precursor->Polymer Intermolecular Reaction Elimination_Product Elimination Product Precursor->Elimination_Product Elimination Isomer Endocyclic Isomer Desired_Product->Isomer Isomerization

Caption: Potential reaction pathways in 6-Methylene-oxazepane synthesis.

Q4: I am having difficulty purifying my 6-Methylene-oxazepane. What purification strategies are recommended?

A4: The purification of oxazepane derivatives can be challenging due to their polarity.

Solutions:

  • Column Chromatography: Silica gel column chromatography is the most common method.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). For more polar products, a small percentage of methanol can be added to the eluent.

    • Tailing Reduction: The basic nitrogen atom in the oxazepane ring can interact with the acidic silica gel, leading to tailing of the product peak. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure can be an option.

III. Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a synthetic route to 6-Methylene-oxazepane?

A5: A common and effective strategy for the synthesis of 1,4-oxazepanes is the intramolecular cyclization of a linear precursor containing an amine and a suitably positioned electrophile. For 6-Methylene-oxazepane, a plausible route would involve the cyclization of a precursor such as an N-protected amino alcohol with a propargyl group, followed by a reaction to form the exocyclic methylene. Another approach could be an intramolecular Heck reaction or a ring-closing metathesis (RCM) of an appropriately functionalized precursor. The choice of route will depend on the availability of starting materials and the desired substitution pattern.

Q6: How can I confirm the structure of my product and identify impurities?

A6: A combination of spectroscopic techniques is essential for structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your product. The ¹H NMR spectrum will show characteristic signals for the methylene protons of the exocyclic double bond (typically in the range of 4.5-5.5 ppm). The ¹³C NMR will show a signal for the quaternary carbon of the double bond and the methylene carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition. LC-MS is invaluable for monitoring reaction progress and identifying the molecular weights of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=C stretching vibration for the exocyclic methylene group (around 1650 cm⁻¹).

dot

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification & Characterization Start Linear Precursor Synthesis Cyclization Intramolecular Cyclization (High Dilution) Start->Cyclization TLC_LCMS Reaction Monitoring (TLC, LC-MS) Cyclization->TLC_LCMS Crude_NMR Crude Product Analysis (NMR, MS) TLC_LCMS->Crude_NMR Yield_Purity Assess Yield & Purity Crude_NMR->Yield_Purity Troubleshoot Troubleshoot (Low Yield, Impurities) Yield_Purity->Troubleshoot Purification Purification (Column Chromatography, Recrystallization) Yield_Purity->Purification Proceed if successful Troubleshoot->Cyclization Optimize Conditions Final_Analysis Final Product Analysis (NMR, MS, HRMS) Purification->Final_Analysis

Sources

Optimization

stability issues of 6-Methylene-oxazepane under acidic conditions

Welcome to the technical support center for 6-Methylene-oxazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 6-Methylene-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methylene-oxazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 6-Methylene-oxazepane, with a particular focus on its behavior under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction

6-Methylene-oxazepane is a seven-membered heterocyclic compound containing an oxazepane ring and an exocyclic methylene group. This unique structure presents potential stability challenges, especially in acidic environments commonly encountered during pharmaceutical development and chemical synthesis. Understanding these stability issues is critical for accurate experimental design, data interpretation, and the development of stable formulations.

This guide provides a comprehensive overview of the potential degradation pathways of 6-Methylene-oxazepane under acidic stress, along with practical troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Methylene-oxazepane under acidic conditions?

A1: The primary stability concerns for 6-Methylene-oxazepane in acidic media revolve around two key structural features: the oxazepane ring and the exocyclic methylene group. The ether linkage within the oxazepane ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[1] Additionally, the exocyclic double bond, being part of a vinyl ether-like system, is prone to acid-catalyzed reactions such as hydration and isomerization.[1][2]

Q2: What are the likely degradation products of 6-Methylene-oxazepane in an acidic solution?

A2: Based on its structure, the following are the most probable degradation products under acidic conditions:

  • Ring-Opened Product: Resulting from the acid-catalyzed hydrolysis of the ether bond in the oxazepane ring.

  • Tertiary Alcohol: Formed via the acid-catalyzed hydration of the exocyclic methylene group, following Markovnikov's rule.[3]

  • Endocyclic Isomer: Formed through acid-catalyzed isomerization of the exocyclic double bond to a more thermodynamically stable endocyclic position.[2][4]

Q3: How can I monitor the stability of 6-Methylene-oxazepane during my experiments?

A3: The most effective method for monitoring the stability of 6-Methylene-oxazepane is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5] A properly developed HPLC method can separate the intact 6-Methylene-oxazepane from its potential degradation products, allowing for accurate quantification of the parent compound and the detection of impurities over time.[3]

Q4: What general precautions should I take when working with 6-Methylene-oxazepane in acidic solutions?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Whenever possible, maintain the pH of your solution in the neutral to slightly acidic range (pH 4-7).

  • Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of potential degradation reactions.

  • Inert Atmosphere: For prolonged experiments or storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can sometimes be exacerbated by acidic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 6-Methylene-oxazepane.

Issue 1: Rapid disappearance of the parent compound peak in HPLC analysis of acidic samples.

  • Symptom: A significant and rapid decrease in the peak area of 6-Methylene-oxazepane in your HPLC chromatogram when the compound is dissolved in an acidic buffer or mobile phase.

  • Possible Cause: This is a strong indication of acid-catalyzed degradation. The acidic environment is likely promoting either the hydrolysis of the oxazepane ring or reactions at the exocyclic methylene group.[1]

  • Troubleshooting Steps:

    • Confirm Degradation: Immediately analyze a freshly prepared sample to establish a baseline. Re-analyze the sample after a set period (e.g., 1-2 hours) at room temperature to confirm the degradation.

    • pH Adjustment: If your experimental conditions allow, increase the pH of your sample diluent and mobile phase to a less acidic range.

    • Lower Temperature: Prepare and store your samples at a reduced temperature (e.g., 4°C) and minimize the time they spend at room temperature before analysis.

    • Forced Degradation Study: Conduct a controlled forced degradation study (see protocol below) to identify the degradation products and understand the degradation kinetics.

Issue 2: Appearance of new, unexpected peaks in the chromatogram.

  • Symptom: One or more new peaks appear in the HPLC chromatogram of your 6-Methylene-oxazepane sample over time, particularly in acidic media.

  • Possible Cause: These new peaks are likely the degradation products discussed in FAQ 2 (ring-opened product, tertiary alcohol, or endocyclic isomer).

  • Troubleshooting Steps:

    • Peak Tracking: Monitor the area of the new peaks over time. An increase in their area corresponding to a decrease in the parent peak area confirms they are degradation products.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will help in the tentative identification of the degradation products. For example, the tertiary alcohol will have a mass corresponding to the addition of a water molecule to the parent compound.

    • Develop a Stability-Indicating Method: Optimize your HPLC method to ensure baseline separation of the parent peak from all major degradation peaks. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[6][7]

Issue 3: Inconsistent analytical results and poor reproducibility.

  • Symptom: High variability in the quantification of 6-Methylene-oxazepane across different experiments or even within the same batch of samples.

  • Possible Cause: This can be due to uncontrolled degradation occurring at different rates in your samples. Factors such as minor variations in pH, temperature, or sample preparation time can lead to inconsistent levels of degradation.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Implement a strict and consistent protocol for sample preparation, including the type and concentration of acid used, the duration of exposure, and the temperature.

    • Use a Quenching Step: For kinetic studies, it may be necessary to "quench" the degradation reaction at specific time points by neutralizing the acid with a suitable base before analysis.

    • Control Temperature: Use a temperature-controlled autosampler for your HPLC analysis to ensure all samples are maintained at the same temperature before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade 6-Methylene-oxazepane to identify its degradation products and degradation pathways.[5][8][9]

Materials:

  • 6-Methylene-oxazepane

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of 6-Methylene-oxazepane in methanol or acetonitrile to prepare a stock solution of approximately 1 mg/mL.

  • Acid Treatment:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M HCl.

    • Keep the flask at room temperature (25°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute to the final volume with the mobile phase.

  • Elevated Temperature (if necessary): If no significant degradation is observed at room temperature, repeat the acid treatment at an elevated temperature (e.g., 60°C).

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution and 1 mL of purified water to a 10 mL volumetric flask and diluting to volume with the mobile phase.

  • Analysis: Analyze the samples at each time point by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation and identify the retention times of the degradation products.

Parameter Condition Purpose
Acid Hydrolysis 0.1 M HCl at 25°C and 60°CTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at 25°C and 60°CTo evaluate stability in basic conditions.
Oxidation 3% H₂O₂ at 25°CTo test for oxidative degradation.
Thermal Solid and solution at 60°CTo assess thermal stability.
Photolytic Exposure to light (ICH Q1B)To determine light sensitivity.
Table 1: Recommended Conditions for a Comprehensive Forced Degradation Study

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of 6-Methylene-oxazepane under acidic conditions.

cluster_main Acid-Catalyzed Degradation of 6-Methylene-oxazepane cluster_pathways parent 6-Methylene-oxazepane protonation Protonation (H⁺) parent->protonation Acid Catalyst hydrolysis Ring Opening (+H₂O) parent->hydrolysis Acid-Catalyzed Hydrolysis intermediate Carbocation Intermediate protonation->intermediate hydration Hydration (+H₂O) intermediate->hydration isomerization Isomerization (-H⁺) intermediate->isomerization product_alcohol Tertiary Alcohol hydration->product_alcohol product_isomer Endocyclic Isomer isomerization->product_isomer product_hydrolysis Ring-Opened Product hydrolysis->product_hydrolysis

Caption: Potential degradation pathways of 6-Methylene-oxazepane under acidic conditions.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Condition (e.g., 0.1 M HCl) start->stress sample Take Aliquots at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze HPLC Analysis dilute->analyze evaluate Evaluate Data (Degradation %, Impurity Profile) analyze->evaluate

Caption: Workflow for conducting a forced degradation study.

References

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Forced degradation studies: A critical lens into pharmaceutical stability. SourceForge.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Forced degradation study under acidic conditions.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Oxazepam acid hydrolysis reaction.
  • Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. Benchchem.
  • Technical Support Center: 1,4-Oxazepane-6-sulfonamide Degrad
  • Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[1][10]oxazepane and Dihydrobenzo[1][5]oxazocine. PubMed.

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Babylon.
  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Tikrit Journal of Pure Science.
  • 6-methyl-1,4-oxazepane hydrochloride 97%. AChemBlock.
  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherific
  • Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Deriv
  • Analytical Methods Used for the Detection and Quantific
  • Study on the stability of the oxime HI 6 in aqueous solution. PubMed.
  • Analytical methods for determination of benzodiazepines. A short review.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • 6-methyl-1,4-oxazepane hydrochloride. MilliporeSigma.
  • Methylene blue degradation assessment by advanced oxid
  • Density Functional Theory Study of Methylene Blue Demethylation as a Key Step in Degradation Medi
  • Metabolites of the Anaerobic Degradation of n‐Hexane by Denitrifying Betaproteobacterium Strain HxN1.
  • An Overview of Degradation Str

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 6-Methylene-oxazepane

Unambiguous Structural Verification in Drug Discovery: A Case Study on 6-Methylene-oxazepane In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Verification in Drug Discovery: A Case Study on 6-Methylene-oxazepane

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectral features of 6-methylene-oxazepane, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical basis for the expected spectral patterns and compare them with experimental data, providing a robust framework for researchers in the field.

The oxazepane ring system is a privileged scaffold in numerous biologically active compounds. The introduction of an exocyclic methylene group at the 6-position introduces a unique electronic and steric environment, which can significantly influence the molecule's interaction with biological targets. Therefore, unambiguous confirmation of this structural feature is paramount.

The Power of 2D NMR in Structural Elucidation

While 1D ¹H and ¹³C NMR provide essential information regarding the chemical environment and connectivity of atoms, complex spin systems and spectral overlap can often obscure a definitive assignment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable tools for resolving these ambiguities. COSY reveals proton-proton coupling networks, allowing for the tracing of spin systems throughout the molecule. HSQC, on the other hand, correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the synthesized 6-methylene-oxazepane and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, ensuring accurate chemical shift referencing.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR (COSY and HSQC):

    • Utilize standard pulse programs for COSY and HSQC experiments.

    • Optimize the spectral widths and number of increments in the indirect dimension to achieve the desired resolution.

Predicted ¹H and ¹³C NMR Spectral Data for 6-Methylene-oxazepane

The following table summarizes the predicted chemical shifts (δ) for the protons and carbons in 6-methylene-oxazepane. These predictions are based on established principles of NMR spectroscopy and comparison with structurally related compounds.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
2CH₂~3.8~70t
3CH₂~1.8~30m
4CH₂~1.7~25m
5CH₂~2.4~35t
6C-~145s
6'CH₂~4.8~110s
7CH₂~3.6~65t
1NH~2.0 (broad)-s

Comparative Analysis with Alternative Structures

To definitively confirm the structure of 6-methylene-oxazepane, it is essential to compare its NMR spectra with those of potential isomeric impurities or alternative reaction products. For instance, the migration of the double bond to an endocyclic position would result in a significantly different NMR spectrum.

Workflow for Structural Verification:

cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_verification Structural Verification synthesis Synthesize Putative 6-Methylene-oxazepane acquire Acquire 1D & 2D NMR Spectra synthesis->acquire assign Assign Resonances acquire->assign compare Compare with Predicted and Alternative Structures assign->compare confirm Confirm Structure of 6-Methylene-oxazepane compare->confirm Match reject Identify Alternative Structure compare->reject Mismatch

Caption: Workflow for the synthesis and structural verification of 6-methylene-oxazepane using NMR spectroscopy.

In-depth Spectral Interpretation

The key to a successful spectral assignment lies in the detailed analysis of chemical shifts, coupling constants, and 2D correlations.

  • Exocyclic Methylene Protons (6'-CH₂): These protons are expected to appear as a singlet around 4.8 ppm due to the absence of adjacent protons to couple with. The corresponding carbon signal in the ¹³C spectrum should appear around 110 ppm in the olefinic region.

  • Protons Alpha to Heteroatoms (2-CH₂ and 7-CH₂): The protons on the carbons adjacent to the oxygen and nitrogen atoms will be deshielded and are predicted to resonate at approximately 3.8 ppm and 3.6 ppm, respectively. These will likely appear as triplets due to coupling with the neighboring CH₂ groups.

  • Aliphatic Protons (3-CH₂, 4-CH₂, and 5-CH₂): The remaining methylene groups in the ring will give rise to more complex multiplets in the upfield region of the spectrum (1.7-2.4 ppm).

  • COSY Correlations: The COSY spectrum will be instrumental in tracing the connectivity of the proton spin systems. For example, a cross-peak between the signals at ~3.8 ppm (2-CH₂) and ~1.8 ppm (3-CH₂) would confirm their adjacent relationship.

  • HSQC Correlations: The HSQC spectrum will provide a direct link between the proton and carbon signals, allowing for the unambiguous assignment of the carbon resonances.

Key Correlative Pathways in 6-Methylene-oxazepane:

N1 N1 C2 C2 N1->C2 C2->C2 C3 C3 C2->C3 C2->C3 COSY C3->C3 C4 C4 C3->C4 C3->C4 COSY C4->C4 C5 C5 C4->C5 C4->C5 COSY C5->C5 C6 C6 C5->C6 C7 C7 C5->C7 COSY (weak) C6->C7 C6_exo C6->C6_exo = C7->C7 O8 O8 C7->O8 O8->N1

Caption: Diagram illustrating the key COSY and HSQC correlations for the structural assignment of 6-methylene-oxazepane.

By systematically applying these principles and experimental techniques, researchers can confidently assign the ¹H and ¹³C NMR spectra of 6-methylene-oxazepane and its analogs, ensuring the structural integrity of their compounds and advancing their drug discovery programs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Comparative

interpreting mass spectrometry data for 6-Methylene-oxazepane

An In-Depth Technical Guide to Mass Spectrometry Interpretation for 6-Methylene-1,4-oxazepane As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of saturated and partially...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Mass Spectrometry Interpretation for 6-Methylene-1,4-oxazepane

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of saturated and partially unsaturated heterocycles. 6-Methylene-1,4-oxazepane (Formula: C6H11NO, Exact Mass: 113.084) is a highly versatile seven-membered heterocyclic building block utilized extensively in medicinal chemistry. Its unique structure—featuring both an ether oxygen and a basic secondary amine, coupled with an exocyclic methylene group—presents distinct fragmentation behaviors.

Accurate mass spectrometry (MS) interpretation is critical for distinguishing this scaffold from its regioisomers (e.g., 5-methylene derivatives) and for rigorous impurity profiling during drug development . This guide objectively compares the two premier analytical platforms for this task: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) .

Mechanistic Causality: The "Why" Behind the Fragmentation

To interpret the MS data of 6-methylene-1,4-oxazepane, one must understand the thermodynamic and kinetic drivers of its gas-phase dissociation. The fragmentation is governed by three structural features:

  • The Nitrogen Atom: Nitrogen possesses a lower ionization energy than oxygen. In both EI and ESI, charge localization predominantly occurs at the nitrogen atom, making it the primary director of cleavage .

  • The 1,4-Oxazepane Ring: Cyclic amines typically undergo complex ring-opening events rather than simple neutral losses, as breaking one bond in a ring does not immediately result in a change in mass.

  • The 6-Methylene Group: This exocyclic double bond creates an allylic system. Allylic cleavage strongly competes with standard nitrogen-directed α -cleavage, providing a low-energy pathway for ring dissociation.

GC-EI-MS (Hard Ionization)

Under 70 eV electron ionization, the radical cation M+∙ (m/z 113) forms at the nitrogen. The primary fragmentation pathway is α -cleavage adjacent to the amine. However, because the resulting radical remains tethered by the ether linkage, a subsequent hydrogen rearrangement and elimination of a neutral formaldehyde molecule (CH2O, 30 Da) or an ethylene oxide equivalent occurs, yielding a highly stable iminium cation at m/z 83.

LC-ESI-HRMS/MS (Soft Ionization)

In ESI, the molecule is protonated to form [M+H]+ (m/z 114.091). During Collision-Induced Dissociation (CID), the even-electron precursor undergoes heterolytic bond cleavage. The exocyclic double bond facilitates a retro-ene-like rearrangement, leading to the characteristic neutral loss of formaldehyde to generate a fragment at m/z 84.081. Further increasing the collision energy drives the loss of ammonia (if underivatized) or specific alkyl groups, which is highly diagnostic for cross-linked oxazepane derivatives .

Fragmentation M [M+H]+ m/z 114.091 F1 Loss of CH2O m/z 84.081 M->F1 -CH2O (30 Da) Low CE F2 Allylic Cleavage m/z 70.065 M->F2 -C2H4O (44 Da) Med CE F3 Iminium Ion m/z 56.050 F1->F3 -C2H4 (28 Da) High CE

Caption: ESI-CID fragmentation pathway of 6-Methylene-1,4-oxazepane driven by charge localization.

Platform Comparison and Quantitative Data

While GC-EI-MS is excellent for library matching and analyzing the volatile, underivatized building block, LC-ESI-HRMS/MS is vastly superior for analyzing polar, functionalized derivatives (e.g., Boc-protected or cross-linked variants) where exact mass is required to prevent false positive identifications.

Table 1: Comparison of Diagnostic Fragment Ions
Ionization ModePrecursor IonDiagnostic FragmentNeutral LossStructural AssignmentMass Error (HRMS)
EI (70 eV) m/z 113 (M+•)m/z 8330 Da (CH2O) α -cleavage + ring openingN/A (Nominal)
EI (70 eV) m/z 113 (M+•)m/z 6845 Da (C2H5O)Allylic cleavage at C6N/A (Nominal)
ESI-CID m/z 114.0913 ([M+H]+)m/z 84.080830.0105 DaRetro-ene formaldehyde loss< 2.0 ppm
ESI-CID m/z 114.0913 ([M+H]+)m/z 70.065144.0262 DaLoss of ethylene oxide< 1.5 ppm
Table 2: Performance Metrics Comparison
MetricGC-EI-MS (Single Quad)LC-ESI-Q-TOF (HRMS)
Primary Utility Volatile building blocks, library matchingPolar derivatives, structural elucidation
Resolution Unit mass (~0.7 Da FWHM)High Resolution (>40,000 FWHM)
Sensitivity (LOD) ~10-50 pg on-column~1-5 pg on-column
Matrix Effects Low (chromatographic separation is robust)Moderate (requires stable isotope internal standards)

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate built-in validation checks. Do not proceed to sample analysis if the system suitability criteria are not met.

Protocol A: GC-EI-MS Analysis of Underivatized 6-Methylene-1,4-oxazepane
  • System Suitability (Validation Check): Inject 1 µL of a C8-C20 alkane standard mix. Verify that peak tailing factors are 1.2. This confirms the GC inlet and column are inert, which is critical because the secondary amine in the oxazepane ring is highly prone to adsorption on active sites.

  • Sample Preparation: Dissolve the sample in LC-MS grade methanol to a final concentration of 10 µg/mL.

  • Chromatography: Use a mid-polarity column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Set the inlet to 250 °C with a split ratio of 10:1.

  • Oven Program: Hold at 40 °C for 2 min, ramp at 15 °C/min to 250 °C, and hold for 5 min.

  • MS Parameters: Set the transfer line to 280 °C, the EI source to 230 °C, and electron energy to 70 eV. Scan range: m/z 35–300.

Protocol B: LC-ESI-HRMS/MS Analysis of Functionalized Derivatives
  • System Calibration (Validation Check): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer. The mass accuracy of the reference masses must be < 2 ppm. Inject a reserpine standard to verify CID efficiency.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to 1 µg/mL.

  • Chromatography: Use a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: Solvent A (Water + 0.1% FA) and Solvent B (Acetonitrile + 0.1% FA). Gradient: 5% B to 95% B over 10 minutes. The acidic modifier is essential to ensure complete protonation of the oxazepane nitrogen.

  • MS/MS Parameters: Positive ion mode. Capillary voltage: 3.5 kV. Gas temperature: 300 °C. Use Collision Energy (CE) stepping (10, 20, and 40 eV) to capture both the low-energy formaldehyde loss and the high-energy iminium fragmentations.

Workflow Start 6-Methylene-oxazepane Sample Prep Split Platform Selection Start->Split GC GC-EI-MS (Hard Ionization) Split->GC Volatile/Unprotected LC LC-ESI-HRMS (Soft Ionization) Split->LC Polar/Derivatized EI_Data Library Matching & Sub-structural Cleavage GC->EI_Data ESI_Data Exact Mass & CID Fragmentation LC->ESI_Data

Caption: Decision tree for selecting the appropriate MS platform based on analyte properties.

Conclusion

The structural elucidation of 6-methylene-1,4-oxazepane relies heavily on understanding the interplay between its basic nitrogen and the exocyclic double bond. While GC-EI-MS provides robust, reproducible fragmentation for the raw building block, LC-ESI-HRMS/MS is indispensable for complex, functionalized derivatives, offering sub-2 ppm mass accuracy and detailed MS/MS mechanistic insights. By employing the self-validating protocols outlined above, researchers can ensure high-confidence identification and impurity profiling in drug development workflows.

References

  • Abdel-Hay, K. M., et al. (2016). Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]

  • Fritzsche, R., et al. (2014). Automated Assignment of MS/MS Cleavable Cross-Links in Protein 3D-Structure Analysis. Journal of the American Society for Mass Spectrometry (ACS Publications). URL:[Link]

Validation

Introduction: Unveiling the Three-Dimensional Architecture of a Privileged Scaffold

An In-Depth Technical Guide to the X-ray Crystallography of 6-Methylene-Oxazepane Derivatives for Drug Discovery Professionals Seven-membered heterocyclic compounds, such as oxazepanes, represent a class of "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallography of 6-Methylene-Oxazepane Derivatives for Drug Discovery Professionals

Seven-membered heterocyclic compounds, such as oxazepanes, represent a class of "privileged scaffolds" in medicinal chemistry. Their inherent three-dimensional character provides a unique framework for the spatial arrangement of functional groups, making them attractive cores for the design of novel therapeutic agents targeting a wide array of biological targets.[1][2][3] The introduction of an exocyclic methylene group at the 6-position of the oxazepane ring adds a unique structural constraint and a potential site for further functionalization, creating a novel class of compounds with significant therapeutic potential.

However, to rationally design and optimize these molecules, a precise understanding of their three-dimensional structure at the atomic level is paramount. X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of small molecules, providing a detailed map of bond lengths, bond angles, and conformational preferences.[4][5][6] This guide offers a comprehensive comparison of the X-ray crystallography of 6-methylene-oxazepane derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to successfully elucidate and analyze the structures of these promising compounds. We will delve into the nuances of their synthesis, crystallization, and crystallographic analysis, comparing their structural features to other relevant heterocyclic systems.

The Crucial First Step: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target molecule and, critically, the growth of a high-quality single crystal. The synthesis of 1,3-oxazepine derivatives, the unsaturated precursors to oxazepanes, often involves the cycloaddition reaction of a Schiff base with an anhydride, such as maleic or phthalic anhydride.[7][8][9][10] Subsequent reduction or modification can yield the desired saturated 6-methylene-oxazepane derivatives.

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step in the process.[6][11] The ideal crystal should be a single, well-ordered entity, typically between 0.1 and 0.5 mm in size, and free from significant defects like twinning or cracks.[5][11] The process of crystallization involves slowly transitioning a highly concentrated solution of the purified compound to a state of supersaturation, inducing the molecules to self-assemble into a highly ordered crystal lattice.[12]

Experimental Protocol: Single Crystal Growth of 6-Methylene-Oxazepane Derivatives

This protocol outlines a general approach to growing single crystals of 6-methylene-oxazepane derivatives. The choice of solvent and specific conditions will need to be optimized for each unique compound.

  • Purification of the Compound:

    • Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Techniques such as column chromatography or recrystallization are recommended.

  • Solvent Screening:

    • The goal is to find a solvent or solvent system in which the compound has moderate solubility.

    • Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol).

    • A good starting point is to find a solvent that dissolves the compound when heated but in which it is sparingly soluble at room temperature.

  • Crystallization Method: Slow Evaporation

    • Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the compound will slowly increase, leading to the formation of crystals.

  • Alternative Crystallization Method: Solvent Diffusion

    • This method is useful if a single solvent for slow evaporation is not ideal.

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent).

    • Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or pipette.

    • Gently wash the crystals with a small amount of the poor solvent to remove any residual dissolved compound.

    • Allow the crystals to air dry or dry them under a gentle stream of inert gas.

From Crystal to Structure: The X-ray Diffraction Workflow

With a suitable single crystal in hand, the next stage is to collect and analyze the X-ray diffraction data. This process involves irradiating the crystal with a focused beam of X-rays and measuring the pattern of diffracted beams.[11][13]

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting:

    • A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

    • The mounted crystal is then placed in the X-ray beam of a diffractometer. For data collection at low temperatures (which is common to reduce thermal motion and radiation damage), a cryostream is used to cool the crystal, typically to around 100 K.[5]

  • Data Collection:

    • The diffractometer rotates the crystal while it is being irradiated with X-rays. A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams.[5]

    • A full sphere of data is collected to ensure that all unique reflections are measured. The quality of the data is assessed by monitoring parameters such as the symmetry-related R-factor.[11]

  • Structure Solution and Refinement:

    • The collected diffraction data, which represents the reciprocal space of the crystal lattice, is processed to determine the unit cell dimensions and space group.[6][11]

    • The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[6] For small molecules, "direct methods" or Patterson methods are typically used to solve the phase problem and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This iterative process adjusts atomic positions, and thermal parameters until the model converges. The quality of the final structure is assessed using metrics like the R1 factor.[4]

Visualizing the Workflow

The entire process, from obtaining the compound to the final crystal structure, can be visualized as a logical workflow.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of 6-Methylene-Oxazepane Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (CIF File) Refinement->Validation

Caption: Workflow for X-ray crystallography of 6-methylene-oxazepane derivatives.

Comparative Structural Analysis: A Tale of Rings and Substituents

The true power of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystallographic data of different 6-methylene-oxazepane derivatives and related heterocyclic systems, we can gain invaluable insights into their structure-activity relationships.

Molecular Conformation of the 6-Methylene-Oxazepane Core

Seven-membered rings are conformationally flexible and can adopt several low-energy conformations, such as boat, chair, and twist-boat forms. The specific conformation adopted by a 6-methylene-oxazepane derivative will be influenced by the nature and position of its substituents. For instance, a bulky substituent may favor a conformation that minimizes steric hindrance. The crystal structure of a benzodiazepine derivative, another seven-membered heterocycle, revealed a boat-sofa conformation for the diazepine ring.[14] Similarly, 1,4-thiazine S,S-dioxides have been observed to adopt boat and half-chair conformations in the solid state.[15] It is anticipated that 6-methylene-oxazepane derivatives will also exhibit such conformational diversity.

Sources

Safety & Regulatory Compliance

Safety

6-Methylene-[1,4]oxazepane proper disposal procedures

Operational Excellence and Safety: Handling and Disposal of 6-Methylene-[1,4]oxazepane Derivatives 6-Methylene-[1,4]oxazepane and its derivatives—most commonly utilized as tert-butyl 6-methylene-1,4-oxazepane-4-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Excellence and Safety: Handling and Disposal of 6-Methylene-[1,4]oxazepane Derivatives

6-Methylene-[1,4]oxazepane and its derivatives—most commonly utilized as tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate or as a hydrochloride salt—are highly valuable, conformationally restricted heterocyclic building blocks. They are heavily featured in the synthesis of advanced therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors[1] and Hepatitis B (HBV) antiviral agents[2]. However, the presence of the exocyclic double bond and the cyclic ether/amine motif necessitates precise handling and disposal protocols to mitigate risks of unintended reactivity, environmental contamination, and laboratory accidents.

Physicochemical Properties & Hazard Profile

To design an effective disposal and handling strategy, we must first understand the quantitative and qualitative properties of the molecule. The exocyclic double bond acts as a weak Michael acceptor and is susceptible to spontaneous oxidation or polymerization if exposed to radical initiators or prolonged heat. Furthermore, the Boc-protected variant is highly acid-labile.

Table 1: Physicochemical and Safety Data for tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate

PropertyValue / Description
CAS Number 748805-96-1
Molecular Formula C11H19NO3
Physical Form Liquid
Storage Temperature 2-8°C (Refrigerated to prevent degradation)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261, P280, P305+P351+P338, P501

Experimental Workflow: Oxidative Cleavage to 6-Oxo-[1,4]oxazepane

A primary application of 6-methylene-[1,4]oxazepane in drug discovery is its conversion into the corresponding ketone (6-oxo-[1,4]oxazepane) via oxidative cleavage. This transformation is critical for downstream functionalization, such as reductive amination in the synthesis of HBV inhibitors[2].

Causality in Experimental Design: The reaction utilizes catalytic Osmium Tetroxide (OsO4) or Potassium Osmate (K2OsO4) alongside a stoichiometric terminal oxidant, Sodium Periodate (NaIO4). The catalytic cycle ensures minimal use of highly toxic osmium, while NaIO4 continuously regenerates the active Os(VIII) species.

Workflow A tert-Butyl 6-methylene- 1,4-oxazepane-4-carboxylate B OsO4 (cat.) / NaIO4 Oxidative Cleavage A->B Dioxane/H2O, 30°C C Intermediate: Osmate Ester B->C D tert-Butyl 6-oxo- 1,4-oxazepane-4-carboxylate C->D NaIO4 turnover E Na2SO3 Quench & Aqueous Workup D->E Removes Os(VIII)

Workflow of the OsO4/NaIO4 oxidative cleavage of the exocyclic double bond.

Step-by-Step Methodology: Oxidative Cleavage

  • Initiation: Dissolve tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Oxidation: Add NaIO4 (2.2 eq) followed by a catalytic amount of K2OsO4 (0.2 eq) at 30°C under a nitrogen atmosphere[2].

  • Monitoring: Stir the mixture for 5 to 48 hours. Self-Validation: Monitor via TLC (Thin Layer Chromatography) until the starting material spot is completely consumed, indicating full conversion to the ketone.

  • Quenching (Critical Safety Step): Pour the reaction mixture into a saturated aqueous solution of Sodium Sulfite (Na2SO3). Causality: Na2SO3 reduces the highly volatile and toxic Os(VIII) to insoluble, safer Os(IV) dioxide (OsO2), precipitating as a black solid.

  • Extraction: Extract the desired product into ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Proper Disposal Procedures (P501 Compliance)

The disposal of 6-methylene-[1,4]oxazepane and its reaction byproducts requires strict adherence to hazardous waste protocols (P501). The primary risks during disposal involve unintended gas evolution and heavy metal contamination.

Causality in Disposal Design: The Boc-protecting group on the oxazepane nitrogen is highly sensitive to acidic environments. If Boc-protected waste is inadvertently mixed with concentrated acidic waste streams (e.g., HCl, TFA), it will undergo rapid deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste carboy, this will cause catastrophic pressure build-up and potential rupture.

Disposal S1 Identify Waste Stream (6-Methylene-[1,4]oxazepane) S2 Aqueous Waste (pH 6-8 adjustment) S1->S2 Aqueous extracts S3 Organic Waste (Halogenated vs Non-Halogenated) S1->S3 Organic solvents S4 Osmium-Contaminated Solid/Aqueous Waste S1->S4 Post-cleavage quench S5 Secondary Containment & P501 Hazardous Disposal S2->S5 S3->S5 S4->S5 Segregate heavy metals

Waste segregation and disposal pathways for 6-methylene-[1,4]oxazepane.

Step-by-Step Methodology: Disposal Protocol

  • Waste Segregation and Classification:

    • Organic Solvents: Collect ethyl acetate, dioxane, and unreacted Boc-protected oxazepane in a designated "Non-Halogenated Organic Waste" container.

    • Aqueous Waste: Collect water and brine washes in an "Aqueous Waste" container.

    • Heavy Metal Waste: Any waste containing osmium from the oxidative cleavage must be kept in a separate, clearly labeled "Heavy Metal/Osmium Waste" container.

  • pH Neutralization (Self-Validating Step):

    • Before sealing any aqueous waste container containing the oxazepane hydrochloride salt or Boc-derivative, test the pH using indicator strips.

    • Adjust the pH to 6–8 using saturated NaHCO3 (to neutralize acids) or 1M citric acid (to neutralize bases). Validation: The cessation of bubbling (CO2 evolution) indicates the neutralization of residual carbonates.

  • Preventing Pressure Build-up:

    • Never mix Boc-protected 6-methylene-[1,4]oxazepane with acidic waste.

    • Use vented caps on waste carboys to allow any inadvertently generated isobutylene or CO2 gas to escape safely without pressurizing the container.

  • Packaging and Labeling:

    • Ensure all containers are stored in secondary containment trays to catch potential spills.

    • Label the containers with the exact chemical constituents (e.g., "Contains: 1,4-dioxane, water, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, sodium sulfite").

    • Affix the GHS07 (Exclamation Mark) pictogram to indicate irritant hazards.

  • Final Transfer:

    • Transfer the sealed, labeled containers to the facility's Environmental Health and Safety (EHS) department for final incineration or chemical treatment in accordance with local P501 regulations.

References

  • Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors.
  • Google Patents. "US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections.

Sources

Handling

Personal protective equipment for handling 6-Methylene-[1,4]oxazepane

As a Senior Application Scientist, I recognize that handling specialized medicinal chemistry building blocks like 6-Methylene-[1,4]oxazepane (and its derivatives, such as the Boc-protected tert-Butyl 6-methylene-1,4-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized medicinal chemistry building blocks like 6-Methylene-[1,4]oxazepane (and its derivatives, such as the Boc-protected tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate) requires more than just following a checklist. It demands a mechanistic understanding of why specific safety protocols are in place.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals. By understanding the causality behind these safety measures, you can ensure both personal protection and experimental integrity.

Part 1: Chemical Profile & Hazard Causality

6-Methylene-[1,4]oxazepane is highly valued in drug discovery for its reactive methylene group and oxazepane ring, which serve as excellent electrophiles or participants in cross-coupling reactions. However, this exact chemical reactivity allows it to interact with biological nucleophiles (such as proteins in the skin or cornea), necessitating strict safety controls.

Table 1: Quantitative Data & Hazard Summary

PropertyValueClinical/Chemical Significance
CAS Number 748805-96-1 (Boc-protected)Primary identifier for inventory and safety tracking.
Molecular Weight 213.27 g/mol Determines stoichiometric calculations for synthetic scale-up[1].
Storage Temperature 2-8°CPrevents thermal degradation and premature polymerization of the reactive methylene group.
GHS Hazards H302, H315, H319, H335Indicates acute toxicity if swallowed, severe skin/eye irritation, and respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

Under the[2], a rigorous hazard assessment dictates the following PPE. Each selection is grounded in the mechanistic toxicology of the compound.

Table 2: PPE Selection and Mechanistic Causality

PPE CategorySpecificationHazard MitigatedMechanistic Causality
Hand Protection Nitrile Gloves (>0.11 mm thickness)H315 (Skin Irritation)The nitrile polymer matrix resists penetration by the polar oxazepane structure, preventing dermal protein alkylation.
Eye Protection Tightly Fitting Safety GogglesH319 (Eye Irritation)Creates a physical seal against aerosolized droplets that could rapidly interact with corneal nucleophiles[3].
Body Protection Chemical-Resistant Lab CoatGeneral ExposureProvides a sacrificial barrier to prevent capillary wicking of liquid spills onto personal clothing[4].
Respiratory N95 / ABEK Half-Mask (if outside hood)H335 (Respiratory Irritation)Activated carbon (ABEK) adsorbs volatile organic compounds before they can reach and irritate pulmonary alveoli[3].

Part 3: Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system . If any validation checkpoint fails, the operational environment is compromised, and the workflow must be immediately aborted until corrected.

Step 1: Environmental Verification (Engineering Controls)
  • Action: Activate the chemical fume hood and verify the face velocity before introducing the chemical.

  • Validation Checkpoint: The digital anemometer must read between 80 and 120 feet per minute (fpm) .

  • Causality: Velocities below 80 fpm fail to capture heavy vapors, while velocities above 120 fpm create turbulent eddies that pull hazardous vapors back into the operator's breathing zone, violating guidelines[5].

Step 2: PPE Donning and Integrity Check
  • Action: Don the lab coat, safety goggles, and nitrile gloves.

  • Validation Checkpoint: Perform a visual and tactile inspection of the gloves. Inflate them slightly to check for pinhole leaks.

  • Causality: Micro-tears compromise the barrier, allowing the liquid to seep through and become trapped against the skin, which exponentially exacerbates H315 skin irritation due to prolonged contact time[4].

Step 3: Reagent Acclimation
  • Action: Remove the 6-Methylene-[1,4]oxazepane from 2-8°C storage and place it in the fume hood. Allow it to reach room temperature before opening.

  • Validation Checkpoint: The exterior of the vial must be completely free of condensation.

  • Causality: Opening a cold vial introduces atmospheric moisture. Water acts as a nucleophile that can degrade the reagent, altering its concentration and ruining sensitive downstream cross-coupling reactions.

Step 4: Aseptic Transfer
  • Action: Use a positive displacement pipette or a glass syringe with a stainless steel needle to transfer the required volume.

  • Validation Checkpoint: Ensure no liquid remains on the exterior of the syringe tip before withdrawing it from the vial.

  • Causality: Positive displacement prevents vapor pressure differentials from causing the liquid to drip, mitigating spill risks and ensuring absolute volumetric accuracy.

Part 4: Spill Response & Waste Disposal Protocols

According to authoritative laboratory standards, chemical waste must never be disposed of by evaporation in a fume hood[6].

  • Minor Spills (<50 mL): Immediately cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Sweep the absorbed mixture into a compatible, sealable container using a non-sparking tool.

    • Causality: Inert absorbents physically trap the liquid without initiating dangerous exothermic reactions that could aerosolize the compound.

  • Waste Disposal: Label the container explicitly as "Hazardous Organic Waste - Contains Oxazepane Derivatives." Route the waste to a licensed facility for high-temperature incineration.

    • Causality: High-temperature incineration thoroughly breaks down the oxazepane ring and methylene group into harmless combustion products (CO₂, H₂O, NOₓ), preventing environmental contamination and adhering to USDA ARS Chemical Hygiene Plans[7].

Part 5: Workflow Visualization

Workflow H Hazard Assessment (H302, H315, H319, H335) E Engineering Controls (Fume Hood >80 fpm) H->E Dictates P PPE Selection (Nitrile, Goggles, Coat) E->P Supplements O Chemical Handling (Transfer & Synthesis) P->O Enables Safe W Waste Disposal (Incineration) O->W Generates

Workflow from hazard assessment to disposal for 6-Methylene-[1,4]oxazepane handling.

References

  • Occupational Safety and Health Administration (OSHA) | 1910.132 - Personal Protective Equipment General Requirements |[Link]

  • National Research Council (US) Committee | Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards |[Link]

Sources

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